molecular formula C7H6N2O3 B1281796 4-Amino-3-nitrobenzaldehyde CAS No. 51818-99-6

4-Amino-3-nitrobenzaldehyde

Cat. No.: B1281796
CAS No.: 51818-99-6
M. Wt: 166.13 g/mol
InChI Key: IIOCECYTBZBBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOCECYTBZBBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60531007
Record name 4-Amino-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51818-99-6
Record name 4-Amino-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51818-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-nitrobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-amino-3-nitrobenzaldehyde CAS Number: 51818-99-6

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in medicinal chemistry, dye synthesis, and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] Its structure, featuring an aldehyde, an amino group, and a nitro group on a benzene ring, imparts unique chemical reactivity and physical properties.

PropertyValueSource
Molecular FormulaC₇H₆N₂O₃[1][2]
Molecular Weight166.14 g/mol [1][2]
AppearanceYellow crystalline solid[1]
Melting Point140-142 °C[3]
SolubilitySoluble in hot water, ethanol, benzene, and glacial acetic acid. Slightly soluble in ether. Enhanced water solubility compared to non-substituted benzaldehydes.[1][4]
Storage Temperature2-8°C, in a dark, inert atmosphere[4]

Spectroscopic Data

TechniqueKey Features
¹H NMR Aromatic protons, a deshielded aldehyde proton (~10 ppm), and shifts influenced by the amino and nitro groups.
¹³C NMR Resonances for the aromatic carbons, with the carbon of the aldehyde group appearing at a characteristic downfield shift.
IR Spectroscopy Characteristic peaks for the amino (N-H stretching), nitro (N-O stretching, ~1520 cm⁻¹), and aldehyde (C=O stretching, ~1700 cm⁻¹) functional groups.
Mass Spectrometry Molecular ion peak (M+) at m/z 166.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nitration of 4-acetylaminobenzaldehyde, followed by hydrolysis.

Experimental Protocol

Step 1: Nitration of 4-acetylaminobenzaldehyde

  • Add 150 cm³ of acetic anhydride to 60 g of 4-acetylaminobenzaldehyde.

  • Heat the mixture to 105°C with vigorous stirring until the solid dissolves completely.

  • Rapidly cool the reaction mixture in an ice bath to 30°C to obtain a fine precipitate.

  • Carefully prepare a nitrating mixture by adding 24 cm³ of concentrated nitric acid to 60 cm³ of acetic anhydride.

  • Add the nitrating mixture dropwise to the stirred suspension of 4-acetylaminobenzaldehyde, ensuring the temperature does not exceed 35°C.

  • Towards the end of the addition, allow the temperature to rise to 50°C and stir for an additional 15 minutes.

  • Pour the reaction mixture into 800 cm³ of ice water.

  • Filter the precipitated 4-acetylamino-3-nitrobenzylidenediacetate, wash thoroughly with ethanol and then water, and dry.

  • Recrystallize the product from ethanol to obtain pale yellow needles.

Step 2: Hydrolysis to this compound

  • Add 200 cm³ of concentrated hydrochloric acid to 70 g of the dried diacetate from the previous step.

  • Heat the mixture on a water bath for 15 minutes.

  • Add 300 cm³ of cold water to precipitate the product.

  • Filter the precipitated this compound, wash with water, and dry.

  • Purify the final product by recrystallization from water to yield orange, needle-like crystals.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Hydrolysis A 4-acetylaminobenzaldehyde E 4-acetylamino-3-nitrobenzylidenediacetate A->E Reacts with B Acetic Anhydride D Nitrating Mixture B->D C Concentrated Nitric Acid C->D D->E Nitration G This compound E->G Hydrolysis with F Concentrated HCl F->G

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules and functional materials.

Synthesis of Azo Dyes

This compound serves as a key diazo component in the production of monoazo disperse dyes.[1]

Step 1: Diazotization

  • Prepare a diazonium solution of this compound.

Step 2: Coupling Reaction

  • Dissolve the desired coupling component (e.g., 0.02 mol of a phenol) in 15 cm³ of a 15% sodium hydroxide solution and 200 cm³ of ice water.

  • Add the prepared diazonium solution dropwise to the coupling component solution with continuous stirring at 0-5°C over 2 hours.

  • The resulting azo dye will precipitate out of the solution.

  • Filter the dye, wash it thoroughly with water until the filtrate is neutral, and then dry.

Azo_Dye_Synthesis A This compound B Diazonium Salt A->B Diazotization D Azo Dye B->D Coupling C Coupling Component (e.g., Phenol) C->D

Caption: General workflow for azo dye synthesis.

Synthesis of Schiff Bases

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are known to exhibit a range of biological activities.

  • Dissolve this compound in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of the desired primary amine to the solution.

  • Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to induce crystallization of the Schiff base product.

  • Filter the solid product, wash with a cold solvent, and dry.

Schiff_Base_Synthesis A This compound C Schiff Base A->C Condensation B Primary Amine B->C

Caption: Synthesis of Schiff bases from this compound.

Biological Activities and Potential in Drug Development

Derivatives of this compound have shown promise in several therapeutic areas.

  • Antimicrobial Activity: Hydrazones derived from this compound have demonstrated inhibitory effects against various bacterial strains.[1]

  • Anticancer Research: Schiff bases synthesized from this compound have exhibited significant cytotoxicity against cancer cell lines, with some studies indicating selective toxicity towards cancer cells over normal cells.[1]

While the precise mechanisms of action and the specific signaling pathways modulated by these derivatives are still under investigation, the presence of the nitroaromatic scaffold is a common feature in various bioactive compounds. Further research is warranted to elucidate the specific molecular targets and signaling cascades affected by these molecules, which could pave the way for the development of novel therapeutic agents.

Safety and Handling

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

The Synthesis and Discovery of 4-Amino-3-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical synthesis and discovery of 4-Amino-3-nitrobenzaldehyde, a key chemical intermediate. The document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams are provided to elucidate the reaction pathways and experimental workflows.

Historical Context and Discovery

The development of this compound is rooted in early 20th-century organic chemistry research. Foundational work on nitro-amino-benzaldehyde derivatives was notably conducted by Hodgson and Beard in 1927, establishing the fundamental synthetic pathways for these compounds.[1] Their pioneering studies were instrumental in understanding the reactivity of aromatic systems bearing both amino and nitro substituents. The reliable synthesis of this compound marked a significant milestone, highlighting its potential as a versatile intermediate in organic synthesis, particularly in the burgeoning dye manufacturing and pharmaceutical industries of the era.[1]

Physicochemical and Quantitative Data

A summary of the key quantitative and physicochemical properties of this compound is presented in Table 1. This data is essential for its application in further synthetic endeavors.

PropertyValue
IUPAC Name This compound
CAS Number 51818-99-6
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.13 g/mol [2]
Melting Point 191-192 °C[1]
Appearance Orange-red crystalline solid

Table 1: Physicochemical Properties of this compound

Synthetic Methodologies

The primary and most well-documented method for the synthesis of this compound involves a two-step process starting from 4-acetylaminobenzaldehyde. This method provides a reliable route to the desired product with good purity. An alternative, though less detailed in historical literature, involves the condensation of aniline derivatives with nitro compounds.

Primary Synthesis Route: Nitration of 4-Acetylaminobenzaldehyde and Subsequent Hydrolysis

This synthetic pathway involves the protection of the amino group of 4-aminobenzaldehyde by acetylation, followed by regioselective nitration at the 3-position, and subsequent deprotection by acid hydrolysis.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Hydrolysis 4-Acetylaminobenzaldehyde 4-Acetylaminobenzaldehyde Intermediate 4-Acetylamino-3-nitrobenzaldehyde 4-Acetylaminobenzaldehyde->Intermediate HNO₃, Ac₂O Product This compound Intermediate->Product H₂O, H⁺

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 4-Acetylamino-3-nitrobenzaldehyde

  • Reaction Setup: In a suitable reaction vessel, suspend 4-acetylaminobenzaldehyde in acetic anhydride.

  • Nitration: Cool the suspension in an ice bath. Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Filter the crude 4-acetylamino-3-nitrobenzaldehyde, wash with cold water, and recrystallize from a suitable solvent such as ethanol.

Step 2: Hydrolysis of 4-Acetylamino-3-nitrobenzaldehyde

  • Reaction Setup: Suspend the purified 4-acetylamino-3-nitrobenzaldehyde in an aqueous acidic solution (e.g., dilute hydrochloric acid).

  • Hydrolysis: Heat the mixture to reflux and maintain the temperature until the hydrolysis is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium carbonate solution) to precipitate the product.

  • Purification: Filter the precipitated this compound, wash thoroughly with water, and dry. For higher purity, recrystallization from hot water or an ethanol-water mixture can be performed to yield orange-red crystals.

Alternative Synthesis Route: Condensation of Anilines

An alternative, though less commonly cited, method for the synthesis of aminobenzaldehydes involves the direct formylation of anilines. For instance, anilines that are unsubstituted at the 4-position can react under specific conditions to yield 4-aminobenzaldehydes.[3] While not extensively detailed for this compound specifically, this approach suggests a potential pathway where a substituted aniline could undergo a condensation reaction to introduce the aldehyde functionality.

Logical_Relationship Aniline_Derivative Substituted Aniline Target_Molecule 4-Aminobenzaldehyde Derivative Aniline_Derivative->Target_Molecule Reacts with Formylating_Agent Formylating Agent (e.g., Chloromethyl methyl sulfoxide) Formylating_Agent->Target_Molecule Provides CHO group Reaction_Conditions Mild Conditions (e.g., Me₂SO-HCl) Reaction_Conditions->Target_Molecule Facilitates reaction

Caption: Logical workflow for aniline-based synthesis.

This technical guide provides a foundational understanding of the historical synthesis and discovery of this compound. The detailed protocols and structured data are intended to support researchers and scientists in their work with this important chemical compound.

References

Fundamental chemical properties of 4-Amino-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 4-Amino-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound with the chemical formula C₇H₆N₂O₃.[1][2] Its structure features a benzaldehyde core substituted with an amino group at the 4-position and a nitro group at the 3-position. This unique arrangement of functional groups—an electron-donating amino group and an electron-withdrawing nitro group—creates a distinct electronic environment that governs its chemical reactivity and makes it a valuable intermediate in various synthetic applications.[1] This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthetic protocols, and for the prediction of its behavior in different chemical and biological systems.

PropertyValueSource
Molecular Formula C₇H₆N₂O₃[1][2]
Molecular Weight 166.14 g/mol [1]
CAS Number 51818-99-6[1][2]
Appearance Orange, needle-like crystals[3]
Melting Point Not definitively reported; related isomers have melting points in the range of 56-142 °C.
Boiling Point Computationally predicted to be approximately 359.3 ± 32.0 °C (may decompose).[1][1]
Solubility Recrystallized from water, suggesting some solubility in hot water.[3] General solubility in common organic solvents is not extensively documented.[3]
IUPAC Name This compound[2]
InChI Key IIOCECYTBZBBAL-UHFFFAOYSA-N[2]

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the nitration of 4-acetylaminobenzaldehyde, followed by the hydrolysis of the protecting group.[3][4]

Experimental Protocol

The following protocol is a detailed methodology for the synthesis and purification of this compound.[3][4]

Step 1: Formation of 4-Acetylamino-3-nitrobenzylidenediacetate

  • To 60 g of 4-acetylaminobenzaldehyde, add 150 cm³ of acetic anhydride.

  • Heat the mixture to 105 °C with vigorous stirring until all the solid has dissolved.

  • Rapidly cool the solution in an ice bath to 30 °C to precipitate a fine solid of 4-acetylaminobenzaldehyde.

  • In a separate vessel, carefully mix 24 cm³ of concentrated nitric acid with 60 cm³ of acetic anhydride.

  • Add the nitric acid/acetic anhydride mixture dropwise to the stirred suspension of 4-acetylaminobenzaldehyde, ensuring the temperature does not exceed 35 °C.

  • As the addition proceeds, colorless crystals of 4-acetylaminobenzaldehyde diacetate will form and then redissolve.

  • Towards the end of the addition, allow the temperature to rise to 50 °C and stir for an additional 15 minutes.

  • Pour the reaction mixture into 800 cm³ of ice-cold water to precipitate the product.

  • Filter the precipitate of 4-acetylamino-3-nitrobenzylidenediacetate, wash thoroughly with ethanol, and then with water.

  • Recrystallize the product from ethanol to obtain pale yellow needles.

Step 2: Hydrolysis to this compound

  • To 70 g of the dried 4-acetylamino-3-nitrobenzylidenediacetate, add 200 cm³ of concentrated hydrochloric acid.

  • Heat the mixture on a water bath for 15 minutes.

  • After cooling, add 300 cm³ of cold water to precipitate the final product.

  • Filter the precipitate of this compound, wash with water, and dry.

Step 3: Purification

  • The crude this compound can be purified by recrystallization from water to yield orange, needle-like crystals.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitration and Acetylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification A 4-Acetylaminobenzaldehyde B Dissolve in Acetic Anhydride (105°C) A->B C Cool to 30°C (Precipitation) B->C D Dropwise addition of HNO₃/Acetic Anhydride (T < 35°C) C->D E Stir at 50°C D->E F Precipitate in Ice Water E->F G Filter and Wash F->G H Recrystallize from Ethanol G->H I 4-Acetylamino-3-nitrobenzylidenediacetate H->I J Treat with conc. HCl (Heat) I->J K Precipitate in Cold Water J->K L Filter and Wash K->L M Crude this compound L->M N Recrystallize from Water M->N O Pure this compound N->O

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its three functional groups: the aldehyde, the primary amine, and the nitro group.

  • Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation reactions.

  • Amino Group: The primary amino group is a key functional handle for diazotization reactions, which are fundamental in the synthesis of azo dyes.[1]

  • Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the other functional groups.

Key Reactions

Diazotization and Azo Coupling: The amino group can be converted to a diazonium salt, which then acts as an electrophile in azo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes.[1] This is a significant application in the textile industry.[1]

Reactivity Overview Diagram

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_amino Amino Group Reactions cluster_nitro Nitro Group Reactions A This compound B Nucleophilic Addition A->B Nu⁻ C Condensation Reactions A->C e.g., with amines D Diazotization (NaNO₂, HCl) A->D H Reduction A->H e.g., Sn/HCl, Fe/HCl E Diazonium Salt D->E F Azo Coupling (with Ar-OH/NH₂) E->F G Azo Dyes F->G I Diamino derivative H->I

Caption: Key reactivity pathways of this compound.

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9-10 ppm), and aromatic protons, with their chemical shifts influenced by the electronic effects of the amino and nitro substituents.[1]

  • ¹³C NMR: The carbon NMR would reveal the presence of the carbonyl carbon (typically >190 ppm) and the aromatic carbons, with their resonances shifted according to the substitution pattern.

  • FT-IR: Infrared spectroscopy is used to confirm the presence of key functional groups: N-H stretching of the amino group (~3300-3500 cm⁻¹), C=O stretching of the aldehyde (~1700 cm⁻¹), and N-O stretching of the nitro group (~1520 and ~1350 cm⁻¹).[1]

  • UV-Vis: The UV-Visible spectrum would show absorption bands corresponding to the π-π* transitions within the aromatic system, influenced by the auxochromic and chromophoric groups present.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with a rich chemistry stemming from its unique substitution pattern. Its synthesis is well-established, and its reactivity, particularly the diazotization of the amino group, has been exploited for the production of azo dyes. For researchers and drug development professionals, this compound offers a scaffold that can be further functionalized to create a diverse range of molecules with potential biological activities. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

The Versatility of 4-Amino-3-nitrobenzaldehyde: A Technical Guide to its Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and material science applications of 4-Amino-3-nitrobenzaldehyde and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive review of its key applications and experimental protocols.

Introduction

This compound is a versatile organic compound that serves as a crucial building block in a multitude of synthetic applications. Its unique molecular architecture, featuring an aromatic ring substituted with an aldehyde, a primary amine, and a nitro group, provides multiple reactive sites for the synthesis of a diverse range of derivatives. This technical guide delves into the core applications of this compound, with a focus on its utility in the development of azo dyes, Schiff bases with potential therapeutic properties, and advanced drug delivery systems. The strategic placement of the amino and nitro groups on the benzaldehyde ring influences the electronic properties and reactivity of the molecule, making it a valuable precursor in medicinal chemistry and materials science. This guide will provide a detailed overview of the key literature, presenting quantitative data, experimental methodologies, and visual workflows to facilitate further research and development in these fields.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 51818-99-6
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.14 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 191-192 °C
Solubility Soluble in ethanol and water

Core Applications of this compound

Synthesis of Azo Dyes

This compound is a key precursor in the synthesis of azo dyes, which are widely used in the textile industry. The primary amino group can be readily diazotized and subsequently coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide spectrum of colors.

Diazo ComponentCoupling ComponentResulting Dye ColorYield (%)λmax (nm)
This compound1-NaphtholLight OrangeGoodNot Reported
This compound2-NaphtholDark RedGoodNot Reported
This compoundResorcinolNot ReportedGoodNot Reported
This compoundPhloroglucinolNot ReportedGoodNot Reported
This compoundPhenolNot ReportedGoodNot Reported

Data on specific yields and absorption maxima for azo dyes derived directly from this compound is limited in the reviewed literature. The table reflects general outcomes from studies on related compounds.[1][2]

This protocol outlines the general procedure for the synthesis of azo dyes using this compound as the diazo component.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Coupling agent (e.g., 1-naphthol, 2-naphthol, resorcinol)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

Procedure:

  • Diazotization:

    • Dissolve a specific molar equivalent of this compound in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature between 0-5 °C.

    • Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.

  • Coupling Reaction:

    • Dissolve the coupling agent in a dilute aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The pH of the reaction mixture should be maintained in the alkaline range.

  • Isolation and Purification:

    • The precipitated azo dye is collected by vacuum filtration.

    • Wash the solid product with cold distilled water until the filtrate is neutral.

    • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.[2]

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling A This compound B NaNO2, HCl (aq) 0-5 °C A->B Reacts with C Diazonium Salt B->C Forms E NaOH (aq) 0-5 °C C->E Reacts with D Coupling Agent (e.g., Naphthol) D->E F Azo Dye E->F Produces

General workflow for the synthesis of azo dyes.
Schiff Bases with Biological Activity

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These derivatives have garnered significant interest due to their potential anticancer and antimicrobial activities.

Anticancer Activity

Schiff Base DerivativeCell LineAssayIncubation TimeIC₅₀ (µg/mL)
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTSCCF (Tongue Squamous Cell Carcinoma Fibroblasts)MTT72 h446.68
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidNHGF (Normal Human Gingival Fibroblasts)MTT72 h977.24

Note: The above data is for a Schiff base derived from 4-nitrobenzaldehyde, a closely related compound. Specific IC₅₀ values for Schiff bases of this compound were not available in the reviewed literature.[3][4][5]

Antimicrobial Activity

Schiff Base Derivative (from 4-nitrobenzaldehyde)MicroorganismMIC (µg/mL)
PC3Escherichia coli250
PC3Staphylococcus aureus62.5

Note: The above data is for a Schiff base derived from 4-nitrobenzaldehyde. Specific MIC values for Schiff bases of this compound were not available in the reviewed literature.[6][7]

This protocol describes the synthesis of a Schiff base from an aromatic aldehyde and an amine, which can be adapted for this compound.

Materials:

  • This compound

  • A primary amine (e.g., 2-aminobenzenethiol)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • Reaction Setup:

    • Dissolve 1 molar equivalent of this compound in hot absolute ethanol in a round-bottom flask.

    • In a separate flask, dissolve 1 molar equivalent of the primary amine in hot absolute ethanol.

  • Condensation Reaction:

    • Add the hot ethanolic solution of the primary amine to the stirred solution of this compound.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

    • Wash the crude product with cold ethanol to remove any unreacted starting materials.

    • The Schiff base can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[8]

Schiff_Base_Synthesis A This compound C Ethanol, Acetic Acid (cat.) Reflux A->C B Primary Amine B->C D Schiff Base C->D Forms

General workflow for Schiff base synthesis.

This protocol provides a detailed methodology for assessing the cytotoxic activity of synthesized compounds using the MTT assay.[9][10][11][12]

Materials:

  • Synthesized Schiff base derivative

  • Cancer cell line (e.g., TSCCF) and normal cell line (e.g., NHGF)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cells to be tested in appropriate flasks until they reach about 80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend them in fresh culture medium.

    • Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the Schiff base derivative in DMSO.

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 72 hours) at 37 °C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plates for an additional 3-4 hours at 37 °C to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for about 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Drug Delivery Systems

This compound can be incorporated into polymeric structures, such as miktoarm star polymers, which are being explored for their potential in drug delivery systems.[13][14][15][16] These polymers can self-assemble into micelles that encapsulate therapeutic agents like doxorubicin, offering possibilities for controlled and targeted drug release.[17][18][19][20][21][22]

While a specific protocol for the synthesis of a drug delivery system using this compound was not detailed in the reviewed literature, the following diagram illustrates a conceptual workflow for the development and application of such a system.

Drug_Delivery_Workflow cluster_synthesis Synthesis & Encapsulation cluster_application Application & Release A This compound B Polymerization (e.g., to form Miktoarm Star Polymer) A->B C Amphiphilic Polymer B->C D Self-Assembly into Micelles C->D F Drug Encapsulation D->F E Drug (e.g., Doxorubicin) E->F G Drug-Loaded Micelles F->G H Administration to Biological System G->H I Targeting to Cancer Cells H->I J Stimuli-Responsive Drug Release (e.g., pH) I->J K Therapeutic Effect J->K

Conceptual workflow for a drug delivery system.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis with significant applications in the fields of materials science and medicinal chemistry. Its ability to be transformed into a wide array of derivatives, including vibrant azo dyes and biologically active Schiff bases, underscores its importance. The potential for incorporating this molecule into complex polymeric structures for advanced drug delivery systems further highlights its promise for future innovations. This technical guide has provided a comprehensive overview of the key literature, presenting available quantitative data and detailed experimental protocols to serve as a foundational resource for researchers. Further investigation into the synthesis and biological evaluation of a broader range of derivatives will undoubtedly unlock new applications and advancements in various scientific disciplines.

References

The Versatile Intermediate: A Technical Guide to 4-Amino-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

4-Amino-3-nitrobenzaldehyde is a pivotal chemical intermediate, distinguished by its unique trifunctional aromatic structure. Possessing an aldehyde, a primary amine, and a nitro group, this compound offers a rich tapestry of reactivity, making it a valuable building block in a multitude of synthetic applications. Its strategic importance spans from the vibrant world of dye chemistry to the intricate design of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, key reactions, and diverse applications, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

A thorough understanding of a chemical's properties is fundamental to its application. The key physicochemical data for this compound are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 51818-99-6[1][2]
Molecular Formula C₇H₆N₂O₃[1][2]
Molecular Weight 166.13 g/mol [1][2]
Appearance Orange needle-like crystals[3][4]
InChI Key IIOCECYTBZBBAL-UHFFFAOYSA-N[2]

Synthesis of this compound

The most common and well-documented synthesis of this compound involves a two-step process starting from 4-acetamidobenzaldehyde. This method strategically uses a protecting group to shield the amine functionality and direct the nitration to the desired position.

Synthesis Pathway

The synthesis proceeds via the nitration of the protected 4-acetamidobenzaldehyde, where the formyl group is concurrently converted to a diacetate in situ, which protects it from oxidation.[4] This is followed by the acidic hydrolysis of both the acetamido and diacetate groups to yield the final product.

Synthesis_of_4_Amino_3_nitrobenzaldehyde cluster_0 Step 1: Nitration and Protection cluster_1 Step 2: Hydrolysis Start 4-Acetamidobenzaldehyde Intermediate 4-Acetamido-3-nitrobenzylidene diacetate Start->Intermediate Nitration at 35-50°C Reagent1 Acetic Anhydride (Ac₂O) Nitric Acid (HNO₃) Reagent1->Intermediate Product This compound Intermediate->Product Acid Hydrolysis Reagent2 Concentrated HCl Heat Reagent2->Product

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis from 4-Acetamidobenzaldehyde

This protocol is adapted from established literature procedures.[3][4]

Materials:

  • 4-Acetamidobenzaldehyde (60 g)

  • Acetic Anhydride (210 cm³)

  • Concentrated Nitric Acid (24 cm³)

  • Concentrated Hydrochloric Acid (200 cm³)

  • Ethanol

  • Ice

Procedure:

  • Protection and Dissolution: In a suitable reaction vessel, add 4-acetamidobenzaldehyde (60 g) to acetic anhydride (150 cm³) and heat the mixture to 105°C with vigorous stirring until all solid has dissolved.

  • Precipitation: Rapidly cool the solution in an ice bath to 30°C to obtain a fine precipitate of the starting material.

  • Nitration: Carefully prepare a nitrating mixture by adding concentrated nitric acid (24 cm³) to acetic anhydride (60 cm³). Add this mixture dropwise to the stirred suspension from step 2, ensuring the temperature does not exceed 35°C.

  • Reaction Progression: As the nitrating mixture is added, the temperature is eventually allowed to rise to 50°C towards the end of the addition. The mixture is stirred at this temperature for an additional 15 minutes.

  • Precipitation of Intermediate: Pour the reaction mixture into 800 cm³ of ice-cold water. The precipitated 4-acetamido-3-nitrobenzylidene diacetate is collected by filtration, washed thoroughly with ethanol, and then with water, and dried.

  • Hydrolysis: Add the dried diacetate intermediate (70 g) to concentrated hydrochloric acid (200 cm³) and heat the mixture on a water bath for 15 minutes.

  • Product Precipitation: After heating, add 300 cm³ of cold water to the mixture. The precipitated this compound is filtered off, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from water to yield orange, needle-like crystals.[4]

ParameterValue
Starting Material 4-Acetamidobenzaldehyde
Key Reagents Acetic Anhydride, Nitric Acid, Hydrochloric Acid
Final Product This compound
Reported Form Orange needle-like crystals

Core Reactivity and Applications

The unique arrangement of functional groups in this compound dictates its chemical behavior and renders it a versatile intermediate. The amino group can be diazotized, the nitro group can be reduced, and the aldehyde group can participate in condensation and oxidation-reduction reactions.

Reactivity_Map cluster_Core This compound cluster_Reactions Key Reactions cluster_Applications Primary Applications Core -NH₂ (Amino) -CHO (Aldehyde) -NO₂ (Nitro) Diazotization Diazotization & Azo Coupling Core:f0->Diazotization Forms diazonium salt Reduction Nitro Group Reduction Core:f2->Reduction Forms diamine Condensation Condensation (e.g., Schiff Base) Core:f1->Condensation Reacts with amines Dyes Azo Dyes Diazotization->Dyes Diamines Diamino Building Blocks Reduction->Diamines Pharma Heterocyclic Scaffolds (Pharmaceuticals) Condensation->Pharma

Caption: Reactivity and application pathways of the intermediate.

Azo Dye Synthesis

A primary application of this compound is in the synthesis of azo dyes.[2] The primary amino group is readily converted into a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich coupling component (e.g., phenols, naphthols, or other aromatic amines).

Experimental Protocol: General Diazotization and Coupling

  • Diazotization: this compound is dissolved in an acidic medium (e.g., HCl/water mixture). The solution is cooled to 0-5°C, and a solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

  • Coupling: The cold diazonium salt solution is then slowly added to a solution of the coupling component (e.g., 1-naphthol, resorcinol) dissolved in a basic or neutral medium.[4]

  • Dye Precipitation: The resulting azo dye often precipitates from the solution and can be collected by filtration, washed, and dried.

The resulting dyes, often in hues of orange, red, and yellow, have shown excellent fastness properties when applied to fabrics like polyester.[4]

Intermediate for Pharmaceuticals and Heterocycles

The functional groups of this compound make it a valuable precursor for synthesizing more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl, Fe/NH₄Cl).[2][5] This yields 3,4-diaminobenzaldehyde , a key building block for synthesizing benzodiazepines, quinoxalines, and other fused heterocyclic systems. The reduction can achieve yields greater than 90% while leaving the aldehyde group intact under mild conditions.[2]

  • Condensation Reactions: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of various heterocyclic rings and complex molecular architectures.[6]

Applications in Materials Science

Emerging research has highlighted the potential of derivatives of this compound in materials science. Azo dyes synthesized from this intermediate have been investigated for their photovoltaic properties and potential use in dye-sensitized solar cells (DSSCs).[2][7] These applications leverage the light-absorbing and electron-injecting properties of the synthesized dye molecules.[2]

Conclusion

This compound is a chemical intermediate of significant industrial and academic importance. Its straightforward synthesis and the orthogonal reactivity of its three functional groups provide a versatile platform for a wide range of chemical transformations. From the production of high-performance azo dyes to its role as a precursor for complex heterocyclic structures in medicinal chemistry, this compound continues to be a compound of high interest for chemists and material scientists. Its utility in creating diamino derivatives and its potential in modern materials like DSSCs ensure its continued relevance in advanced chemical synthesis.

References

Understanding the molecular structure of 4-Amino-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 4-Amino-3-nitrobenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde of significant interest in organic synthesis and materials science. Its molecular framework is characterized by a benzene ring bearing three distinct functional groups: an aldehyde, an amino group, and a nitro group. This unique substitution pattern, with the electron-donating amino group positioned para to the aldehyde and ortho to the electron-withdrawing nitro group, creates a molecule with a rich electronic environment and versatile reactivity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and key chemical transformations, intended for researchers and professionals in chemistry and drug development.

Molecular Identity and Nomenclature

The unambiguous identification of this compound is established through its systematic nomenclature and standardized chemical identifiers. The International Union of Pure and Applied Chemistry (IUPAC) name is this compound, reflecting the priority of the aldehyde group and the respective positions of the amino and nitro substituents.

graph "Molecular_Structure" {
  layout=neato;
  graph [bgcolor="#FFFFFF", size="7,5!", ratio=fill, overlap=false, splines=true];
  node [shape=circle, style=filled, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
  edge [fontname="Helvetica", fontsize=10, color="#202124"];

// Benzene Ring C1 [pos="0,1.5!", label="C", fillcolor="#F1F3F4"]; C2 [pos="-1.3,-0.75!", label="C", fillcolor="#F1F3F4"]; C3 [pos="1.3,-0.75!", label="C", fillcolor="#F1F3F4"]; C4 [pos="-0.85,0.75!", label="C", fillcolor="#F1F3F4"]; C5 [pos="0.85,0.75!", label="C", fillcolor="#F1F3F4"]; C6 [pos="0,-1.5!", label="C", fillcolor="#F1F3F4"];

// Aldehyde Group C7 [pos="0,3!", label="C", fillcolor="#F1F3F4"]; H1 [pos="-0.7,3.5!", label="H", fillcolor="#FFFFFF", shape=plaintext]; O1 [pos="1,3.5!", label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Amino Group N1 [pos="-2.6,-1.5!", label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2 [pos="-3.3,-1!", label="H", fillcolor="#FFFFFF", shape=plaintext]; H3 [pos="-3.3,-2!", label="H", fillcolor="#FFFFFF", shape=plaintext];

// Nitro Group N2 [pos="2.6,-1.5!", label="N+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O2 [pos="3.3,-1!", label="O-", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3 [pos="3.3,-2!", label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Ring Bonds C1 -- C5; C5 -- C3; C3 -- C6; C6 -- C2; C2 -- C4; C4 -- C1;

// Substituent Bonds C1 -- C7 [label=""]; C7 -- H1; C7 -- O1 [style=filled, penwidth=2]; C2 -- N1; N1 -- H2; N1 -- H3; C3 -- N2; N2 -- O2; N2 -- O3 [style=filled, penwidth=2];

// Dummy nodes for positioning labels label_NH2 [pos="-2.2, -0.5!", label="H₂N", shape=plaintext, fontcolor="#202124", fontsize=14]; label_CHO [pos="0, 2.2!", label="CHO", shape=plaintext, fontcolor="#202124", fontsize=14]; label_NO2 [pos="2.2, -0.5!", label="O₂N", shape=plaintext, fontcolor="#202124", fontsize=14]; }

Caption: Logical relationship of electronic effects in the molecule.

Spectroscopic Characterization

The structure of this compound and its derivatives is routinely confirmed using a variety of spectroscopic techniques, including Infrared (IR) and UV-visible spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

  • Mass Spectrometry (MS): GC-MS analysis has confirmed the molecular mass of the compound, showing a molecular ion peak (M+) at m/z 166, which is consistent with its chemical formula.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group (typically around 1550-1475 cm⁻¹ and 1365-1290 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-H stretches for the aromatic ring.

  • UV-Visible Spectroscopy: The extensive conjugation and charge transfer characteristics of the molecule result in strong absorption in the UV-visible region. While specific data for the parent compound is not detailed, its derivatives are known to be colored, a property exploited in dye synthesis.

Table 3: Key Spectroscopic Data | Technique | Observation | Interpretation | Reference(s) | | :--- | :--- | :--- | :--- | | Mass Spectrometry | Molecular ion peak (M+) at m/z 166 (21% relative abundance) | Confirms the molecular weight of 166 g/mol . | | | Infrared (IR) | Presence of O-H, N-H, N=N, C=C, C=O, and C-H functional groups confirmed in derivatives. | Validates the presence of the key functional moieties. | |

Synthesis and Reactivity

Experimental Protocol: Synthesis

A common and effective method for the synthesis of this compound involves the nitration of a protected aminobenzaldehyde precursor, followed by deprotection.

Protocol: Synthesis via Nitration of 4-Acetamidobenzaldehyde

  • Protection and Suspension: 4-Acetamidobenzaldehyde (60 g) is dissolved in acetic anhydride (150 cm³) by heating to 105 °C with vigorous stirring. The solution is then rapidly cooled in an ice bath to 30 °C to form a fine precipitate.

  • Nitration: A nitrating mixture is prepared by carefully adding concentrated nitric acid (24 cm³) to acetic anhydride (60 cm³). This mixture is added dropwise to the stirred suspension from step 1, ensuring the temperature does not exceed 35 °C. During this step, the formyl group is protected in situ as a diacetate, preventing its oxidation.

  • Isolation of Intermediate: The reaction mixture is stirred and then poured into ice-cold water. The resulting precipitate, 4-acetamido-3-nitrobenzaldehyde diacetate, is filtered, washed, and dried.

  • Hydrolysis (Deprotection): Concentrated hydrochloric acid (200 cm³) is added to the dried diacetate (70 g), and the mixture is heated on a water bath for 15 minutes.

  • Precipitation and Purification: Cold water (300 cm³) is added to the cooled solution, precipitating the final product. The this compound is filtered off, washed with water, and can be purified by recrystallization from water to yield orange needle-like crystals.

G A 4-Acetamidobenzaldehyde C 4-Acetamido-3-nitrobenzaldehyde Diacetate (Intermediate) A->C Nitration at 35°C B Nitrating Mixture (HNO₃ + Ac₂O) E This compound (Final Product) C->E Deprotection D Conc. HCl (Hydrolysis)

Caption: Workflow for the synthesis of this compound.

Key Reactivity: Diazotization and Azo Coupling

The primary amino group of this compound is readily transformed into a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium salt is an excellent electrophile and can react with electron-rich coupling components (such as phenols or other amines) to form highly colored azo compounds. This reaction is fundamental to the synthesis of a wide range of azo dyes.

G A This compound B Diazonium Salt Intermediate A->B Diazotization (NaNO₂/HCl, 0-5°C) D Azo Dye Product B->D Azo Coupling C Coupling Component (e.g., H-acid) C->D

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 4-Amino-3-nitrobenzaldehyde

Abstract

This compound (CAS No. 51818-99-6) is a pivotal chemical intermediate whose utility in the synthesis of dyes, pharmaceuticals, and advanced materials is derived from the unique electronic interplay of its constituent functional groups.[1][2] This technical guide provides a detailed examination of the competing electron-donating and electron-withdrawing effects within the molecule. The para-amino group acts as a potent electron-donating group via resonance, while the ortho-nitro and ipso-aldehyde groups serve as strong electron-withdrawing moieties. This "push-pull" system dictates the molecule's reactivity, spectroscopic characteristics, and synthetic applications. This document furnishes a thorough overview of its synthesis, presents key physicochemical and spectral data in structured tables, details experimental protocols, and utilizes computational insights to provide a comprehensive understanding for professionals in research and development.

Introduction

This compound is an aromatic compound characterized by a benzene ring substituted with an aldehyde group, a nitro group, and an amino group.[1] Its molecular structure, featuring both powerful electron-donating (amino) and electron-withdrawing (nitro, aldehyde) groups, creates a polarized electronic environment that governs its chemical behavior.[1][2] The historical significance of this compound and its derivatives dates back to early 20th-century research, which established foundational synthetic pathways and recognized its potential as a versatile building block in organic chemistry.[1] Understanding the nuanced electronic effects is crucial for leveraging its reactivity in various applications, from the synthesis of azo dyes for textiles to the development of novel therapeutic agents.[1][3]

Molecular Structure and Electronic Effects

The chemical properties of this compound are a direct consequence of the inductive and resonance effects exerted by its three functional groups.

  • Amino Group (-NH₂): Positioned at C4, the amino group is a strong activating group. Its primary influence is a powerful electron-donating resonance effect (+R), where the nitrogen's lone pair of electrons delocalizes into the aromatic π-system.[1] This is countered by a weaker electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity. The resonance effect is dominant, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself.

  • Nitro Group (-NO₂): Located at C3, the nitro group is a potent deactivating group. It exerts a strong electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-R).[4][5]

  • Aldehyde Group (-CHO): Situated at C1, the aldehyde group is also deactivating, withdrawing electron density from the ring through both inductive (-I) and resonance (-R) effects.[4]

This specific arrangement of substituents creates a pronounced "push-pull" system. The amino group "pushes" electron density into the ring, while the nitro and aldehyde groups "pull" it away. This intramolecular charge transfer significantly influences the molecule's reactivity and spectroscopic properties.[2]

Caption: Resonance illustrating the push-pull electronic effect.

Physicochemical and Spectroscopic Data

The distinct electronic nature of this compound gives rise to its specific physical and spectral characteristics.

Table 1: Physicochemical Properties
PropertyValueReference
IUPAC Name This compound[6]
CAS Number 51818-99-6[1][6]
Molecular Formula C₇H₆N₂O₃[1][6]
Molecular Weight 166.14 g/mol [1][6]
Appearance Orange needle-like crystals[3][7]
Table 2: Spectroscopic Data
TechniqueObservationInterpretationReference
Mass Spec. (GC-MS) Molecular ion peak (M+) at m/z 166 (21%)Confirms the molecular mass of the compound.[3]
Base peak at m/z 65 (100%)Corresponds to a stable fragment ion.[3]
Infrared (IR) ~3400-3300 cm⁻¹N-H stretching of the primary amine.[3]
~1700-1680 cm⁻¹C=O stretching of the aromatic aldehyde.[3][8]
~1550-1475, 1365-1290 cm⁻¹Asymmetric and symmetric N-O stretching of the nitro group.[8]
~1600, 1500-1400 cm⁻¹C=C stretching of the aromatic ring.[8]
¹H NMR ~10.0 ppm (singlet)Aldehyde proton (-CHO).[8][9]
~7.0-8.5 ppm (multiplets)Aromatic protons, shifted downfield due to EWGs.[8][9]
~6.0-7.0 ppm (broad singlet)Amino protons (-NH₂).
UV-Visible Absorption in the visible rangeAttributed to n→π* and π→π* transitions, facilitated by the intramolecular charge transfer system.[3][7]

Experimental Protocol: Synthesis

The most common synthesis of this compound involves the nitration of 4-acetamidobenzaldehyde, where the acetyl group protects the amine from oxidation, followed by hydrolysis.[3]

Detailed Protocol for Synthesis

Objective: To synthesize this compound from 4-acetamidobenzaldehyde.

Materials:

  • 4-acetamidobenzaldehyde (I)

  • Acetic anhydride

  • Concentrated nitric acid (d 1.5)

  • Concentrated hydrochloric acid

  • Ice, Ethanol, Distilled water

Procedure:

  • Protection and Acetylation: Add 4-acetamidobenzaldehyde (60 g) to acetic anhydride (150 cm³) and heat to 105 °C with vigorous stirring until fully dissolved.[3]

  • Precipitation: Rapidly cool the solution in an ice bath to 30 °C to yield a fine precipitate of the protected starting material.[3]

  • Nitration: Carefully prepare a nitrating mixture by adding concentrated nitric acid (24 cm³) to acetic anhydride (60 cm³). Add this mixture dropwise to the stirred suspension from step 2, ensuring the reaction temperature does not exceed 35 °C.[3]

  • Formation of Diacetate: After the addition is complete, continue stirring for 15-20 minutes. Pour the reaction mixture into ice-cold water (300 cm³) to precipitate the 4-acetamido-3-nitrobenzaldehyde diacetate.[3][7]

  • Isolation of Intermediate: Filter the diacetate precipitate, wash thoroughly with ethanol and then water, and dry.[7]

  • Hydrolysis (Deprotection): Add the dried diacetate (70 g) to concentrated hydrochloric acid (200 cm³) and heat on a water bath for 15 minutes.[3]

  • Precipitation of Product: Add cold water (300 cm³) to the cooled reaction mixture. The this compound product will precipitate.[3]

  • Purification: Filter the precipitate, wash with water until neutral, and dry. Recrystallize from water to obtain pure orange, needle-like crystals of this compound (IV).[3][7]

Synthesis_Workflow start 4-Acetamidobenzaldehyde step1 Dissolve in Acetic Anhydride (Heat to 105°C) start->step1 step2 Cool to 30°C (Fine Precipitation) step1->step2 step3 Nitration (HNO₃ / Acetic Anhydride, <35°C) step2->step3 step4 Precipitate in Ice Water (Forms Diacetate Intermediate) step3->step4 step5 Filter and Wash Intermediate step4->step5 step6 Acid Hydrolysis (Conc. HCl, Heat) step5->step6 step7 Precipitate in Cold Water step6->step7 end Filter, Wash, and Recrystallize (Pure this compound) step7->end Computational_Analysis substituents Functional Groups (-NH₂, -NO₂, -CHO) effects Inductive & Resonance Effects substituents->effects polarization Intramolecular Charge Transfer effects->polarization homo HOMO (Localized on Amino/Ring) polarization->homo lumo LUMO (Localized on Nitro/Aldehyde) polarization->lumo reactivity Chemical Reactivity & Spectroscopic Properties homo->reactivity lumo->reactivity Key_Reactions cluster_0 Amino Group Reactions cluster_1 Nitro Group Reactions start This compound diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization reduction Reduction (e.g., H₂/Pd-C) start->reduction diazonium Diazonium Salt Intermediate diazotization->diazonium azo_dye Azo Dye Synthesis (Coupling Reaction) diazonium->azo_dye diamine 3,4-Diaminobenzaldehyde Derivative reduction->diamine

References

Methodological & Application

Synthesis of Novel Schiff Bases from 4-Amino-3-nitrobenzaldehyde: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-amino-3-nitrobenzaldehyde. The protocols detailed herein are designed to be clear, concise, and reproducible for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications. They serve as crucial intermediates in organic synthesis and as ligands in coordination chemistry. Furthermore, many Schiff base derivatives have demonstrated significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique electronic and structural features of Schiff bases derived from this compound, which contains both an electron-donating amino group and an electron-withdrawing nitro group, make them particularly interesting candidates for drug design and development, as well as for applications in materials science.

This application note provides a step-by-step protocol for the synthesis of a representative Schiff base from this compound and a primary amine. It also includes a summary of key characterization data and a discussion of potential applications.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of N-(4-((4-methoxyphenyl)imino)methyl)-2-nitrobenzenamine, a Schiff base formed from this compound and p-anisidine.

Materials:

  • This compound

  • p-Anisidine (4-methoxyaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add a solution of 1.0 mmol of p-anisidine in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 3-4 hours.

  • Precipitation and Filtration: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.

  • Washing and Drying: Collect the precipitated Schiff base by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point of the synthesized Schiff base and characterize its structure using spectroscopic methods such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes typical quantitative data for Schiff bases derived from substituted benzaldehydes. Note that these are representative values and may vary for the specific Schiff base synthesized from this compound.

ParameterRepresentative Value
Yield 75-90%
Melting Point 150-250 °C (Varies with amine)
FTIR (cm⁻¹)
ν(N-H) of amino group3400-3300
ν(C-H) of aldehyde~2850, ~2750 (disappears in product)
ν(C=O) of aldehyde~1700 (disappears in product)
ν(C=N) of imine1630-1600
ν(NO₂) asymmetric1550-1500
ν(NO₂) symmetric1360-1300
¹H NMR (δ, ppm)
-CH=N- (azomethine proton)8.5-9.0 (singlet)
Aromatic protons6.5-8.5 (multiplets)
-NH₂ protons5.0-6.0 (broad singlet)
UV-Vis (λmax, nm) ~280, ~350 (π-π* and n-π* transitions)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_characterization Characterization A Dissolve this compound in Ethanol B Add p-Anisidine Solution A->B C Add Glacial Acetic Acid (Catalyst) B->C D Reflux for 3-4 hours C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Dry the Product G->H I Melting Point Determination H->I J FTIR Spectroscopy H->J K NMR (¹H, ¹³C) Spectroscopy H->K L Mass Spectrometry H->L

Caption: Step-by-step workflow for the synthesis and characterization of Schiff bases.

Hypothetical Signaling Pathway Inhibition

Schiff bases are known to interact with various biological targets. The following diagram illustrates a hypothetical mechanism where a synthesized Schiff base inhibits a pro-inflammatory signaling pathway, a potential application in drug development.

signaling_pathway Receptor Cell Surface Receptor (e.g., TLR4) Kinase1 Kinase Cascade 1 (e.g., IKK) Receptor->Kinase1 Activation NFkB NF-κB (Transcription Factor) Kinase1->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation SchiffBase Synthesized Schiff Base SchiffBase->Kinase1

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by a Schiff base.

Potential Applications

Schiff bases derived from this compound are promising candidates for a variety of applications, including:

  • Medicinal Chemistry: The presence of the nitro and amino groups can be fine-tuned to modulate the electronic properties of the imine bond, potentially leading to enhanced biological activity. These compounds can be screened for anticancer, antibacterial, antifungal, and antiviral activities.[1]

  • Materials Science: The conjugated π-system of these Schiff bases makes them suitable for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and as chemosensors for the detection of metal ions.

  • Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations, such as oxidation, reduction, and polymerization reactions.

Conclusion

The synthesis of Schiff bases from this compound offers a gateway to a diverse range of novel compounds with significant potential in both medicinal chemistry and materials science. The straightforward synthetic protocol, coupled with the potential for structural modification, makes this an attractive area for further research and development. The detailed protocols and data presented in this application note are intended to facilitate the exploration of these promising molecules.

References

Synthesis of Azo Dyes Using 4-Amino-3-nitrobenzaldehyde: A Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of azo dyes utilizing 4-amino-3-nitrobenzaldehyde as the diazo component. The procedure encompasses the synthesis of the precursor amine, its diazotization, and the subsequent coupling reaction with a phenolic compound to yield a monoazo dye. This protocol is intended for laboratory professionals in chemistry and drug development fields.

Overview of the Synthesis

The synthesis of azo dyes from this compound is a two-step process. The first step involves the diazotization of the primary aromatic amine, this compound, to form a diazonium salt. This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures. The second step is the azo coupling reaction, where the electrophilic diazonium salt reacts with an electron-rich coupling agent, such as a phenol or naphthol, to form the azo dye. The extended conjugation provided by the azo group (–N=N–) is responsible for the characteristic color of these compounds.

Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of azo dyes.[1][2][3]

Materials and Reagents
  • 4-Acetamidobenzaldehyde

  • Acetic anhydride

  • Concentrated nitric acid

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • This compound

  • A suitable coupling component (e.g., 1-naphthol, 2-naphthol, resorcinol, phenol)[1][2]

  • Sodium hydroxide (NaOH)

  • Ice

  • Ethanol

  • Distilled water

Synthesis of this compound (Intermediate)

This intermediate can be synthesized by the nitration of 4-acetamidobenzaldehyde followed by hydrolysis.[2][3]

  • Acetylation Protection: In a suitable reaction vessel, dissolve 4-acetamidobenzaldehyde in acetic anhydride with heating and vigorous stirring.

  • Nitration: Cool the mixture and slowly add a pre-mixed solution of concentrated nitric acid and acetic anhydride, maintaining the temperature below 35 °C.

  • Precipitation and Hydrolysis: Pour the reaction mixture into ice-water to precipitate the 4-acetylamino-3-nitrobenzylidenediacetate. Filter the precipitate and wash it with ethanol and water. Subsequently, heat the diacetate with concentrated hydrochloric acid, followed by the addition of cold water to precipitate the this compound.

  • Purification: Filter the crude product, wash with water, and recrystallize from water to obtain orange, needle-like crystals.[3]

Diazotization of this compound
  • Dissolution: Prepare a solution of this compound in a mixture of acetic acid and water.[3] Heat the mixture gently to dissolve the amine, then cool it to approximately 12 °C with stirring to obtain a clear solution.[3]

  • Formation of Diazonium Salt: In a separate beaker, dissolve a molar equivalent of sodium nitrite in water. Cool both the amine solution and the sodium nitrite solution to 0–5 °C in an ice bath.

  • Reaction: Slowly add the cold sodium nitrite solution to the stirred amine solution while maintaining the temperature between 0 and 5 °C. Continue stirring for a short period to ensure the complete formation of the diazonium salt solution.

Azo Coupling Reaction
  • Preparation of Coupling Agent Solution: Dissolve a molar equivalent of the chosen coupling component (e.g., 1-naphthol) in an aqueous solution of sodium hydroxide. Cool this alkaline solution to 0–5 °C in an ice bath.[1][2]

  • Coupling: Slowly add the cold diazonium salt solution to the stirred, cold solution of the coupling agent.[2] The azo dye will precipitate out of the solution.

  • Isolation and Purification: Continue stirring the reaction mixture in the ice bath for a period to ensure complete coupling. Filter the precipitated dye, wash it thoroughly with water until the washings are neutral, and then dry the product.[2]

Data Presentation

The following table summarizes the physical characteristics of monoazo disperse dyes synthesized from this compound and various coupling components, as reported in the literature.[1][2]

Dye CodeCoupling ComponentMolecular Weight ( g/mol )Yield (%)ColorMelting Point (°C)
1a 1-Naphthol321Good to ExcellentLight Orange>300
2a 2-Naphthol321Good to ExcellentDark Red>300
3a Resorcinol288Good to ExcellentGolden Yellow>300
4a Phloroglucinol304Good to ExcellentDeep Brown>300
5a Phenol272Good to ExcellentOrange Red211-213

Data sourced from Oni, Bello, and Shibdawa (2019).[1][2]

Workflow Diagram

The following diagram illustrates the key stages in the synthesis of azo dyes from this compound.

AzoDyeSynthesis cluster_prep Preparation of Reactants cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_product Product Isolation Amine This compound Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Amine->Diazotization 1. CouplingAgent Coupling Agent (e.g., Naphthol) Coupling Azo Coupling (0-5 °C) CouplingAgent->Coupling 2. Diazotization->Coupling 3. Filtration Filtration Coupling->Filtration 4. Washing Washing Filtration->Washing 5. Drying Drying Washing->Drying 6. AzoDye Azo Dye Product Drying->AzoDye 7.

Caption: Workflow for the synthesis of azo dyes.

Characterization of Synthesized Dyes

The synthesized azo dyes can be characterized using various spectroscopic and analytical techniques to confirm their structure and purity:

  • UV-Visible Spectroscopy: To determine the absorption maxima (λmax) of the dye, which is related to its color.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the dye molecule, such as the N=N stretching of the azo group, O-H of the phenolic group, and C=O of the aldehyde group.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.[1][2]

  • Thin Layer Chromatography (TLC): To assess the purity of the final product.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

  • Handle concentrated acids and other corrosive chemicals with extreme care.

  • Azo compounds may be colored and should be handled carefully to avoid staining. Some azo compounds may have toxicological properties, and appropriate care should be taken.

References

Applications of 4-Amino-3-nitrobenzaldehyde in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable starting material and intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its unique trifunctional nature, featuring an aldehyde group, an amino group, and a nitro group, allows for a diverse range of chemical transformations, making it an attractive scaffold in medicinal chemistry. The presence of the electron-withdrawing nitro group and the reactive amino and aldehyde functionalities enables the construction of complex molecular architectures, including Schiff bases and other pharmacologically active moieties. This document provides a detailed account of the applications of this compound in medicinal chemistry, complete with experimental protocols and data presented for easy reference.

Key Applications in Medicinal Chemistry

The primary applications of this compound in medicinal chemistry revolve around its use as a precursor for the synthesis of novel compounds with potential anticancer and antimicrobial activities. The aldehyde group readily undergoes condensation reactions, particularly with primary amines to form Schiff bases, which are a well-established class of bioactive compounds. Furthermore, the nitro and amino groups on the aromatic ring can be chemically modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Synthesis of Schiff Bases with Anticancer Potential

Schiff bases derived from aromatic aldehydes are known to exhibit a wide range of biological activities, including anticancer properties. The imine or azomethine group (-C=N-) is a key pharmacophore that can interact with biological targets. While specific quantitative data for Schiff bases derived directly from this compound is limited in publicly available literature, studies on closely related analogues, such as those from 4-nitrobenzaldehyde, provide strong evidence for their potential as anticancer agents.

For instance, a novel Schiff base synthesized from 4-nitrobenzaldehyde has demonstrated cytotoxic effects against tongue squamous cell carcinoma fibroblasts (TSCCF).[1][2][3] The anticancer mechanism is often attributed to the azomethine group, which may induce apoptosis.[1][2][3]

Quantitative Data for a 4-Nitrobenzaldehyde-Derived Schiff Base:

CompoundCell LineActivityIC50 ValueReference
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTSCCF (Tongue Squamous Cell Carcinoma Fibroblasts)Cytotoxic446.68 µg/mL[1][2][3]
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidNHGF (Normal Human Gingival Fibroblasts)Cytotoxic977.24 µg/mL[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 4-acetamidobenzaldehyde followed by acid hydrolysis to remove the protecting group. This method ensures the protection of the formyl group from oxidation during nitration.

Materials:

  • 4-Acetamidobenzaldehyde

  • Fuming nitric acid

  • Acetic anhydride

  • Concentrated hydrochloric acid

  • Ethanol

  • Ice

Procedure:

  • To a stirred mixture of acetic anhydride, add 4-acetamidobenzaldehyde at a controlled temperature.

  • Slowly add fuming nitric acid to the mixture, maintaining a low temperature with an ice bath.

  • Continue stirring for a specified period, then pour the reaction mixture into ice water.

  • Filter the precipitated 4-acetylamino-3-nitrobenzylidenediacetate, wash with ethanol and then water, and dry.

  • To the dried intermediate, add concentrated hydrochloric acid and heat on a water bath.

  • Add cold water to precipitate the this compound.

  • Filter the product, wash with water, and dry.

Protocol 2: General Synthesis of Schiff Bases

Schiff bases are typically synthesized via a condensation reaction between an aldehyde and a primary amine.

Materials:

  • This compound

  • A primary amine (e.g., 2-aminobenzenethiol)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

  • Cancer cell line (e.g., TSCCF)

  • Normal cell line (e.g., NHGF)

  • Culture medium (e.g., α-MEM with 10% FBS and 1% PSF)

  • Synthesized Schiff base compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized Schiff base and incubate for 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chemical Synthesis cluster_product Bioactive Product cluster_evaluation Biological Evaluation This compound This compound Condensation Condensation Reaction (Schiff Base Formation) This compound->Condensation PrimaryAmine Primary Amine PrimaryAmine->Condensation SchiffBase Bioactive Schiff Base Condensation->SchiffBase BioAssay Biological Assays (e.g., Anticancer, Antimicrobial) SchiffBase->BioAssay Data Activity Data (e.g., IC50, MIC) BioAssay->Data

Caption: Synthetic workflow for bioactive Schiff bases.

Signaling_Pathway SchiffBase Schiff Base Derivative (from this compound) Cell Cancer Cell SchiffBase->Cell Enters Target Intracellular Target (e.g., DNA, Enzymes) Cell->Target Interacts with Apoptosis Apoptosis (Programmed Cell Death) Target->Apoptosis Induces

Caption: Putative mechanism of anticancer action.

Conclusion

This compound is a promising and versatile building block in medicinal chemistry. Its ability to serve as a precursor for Schiff bases and other derivatives with potential anticancer and antimicrobial activities makes it a compound of significant interest for drug discovery and development. While more extensive research is needed to isolate and quantify the biological activities of a broader range of its derivatives, the existing data on analogous compounds strongly supports its utility as a scaffold for the design of novel therapeutic agents. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new compounds derived from this valuable intermediate.

References

Application Notes and Protocols: 4-Amino-3-nitrobenzaldehyde as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitrobenzaldehyde is a valuable and versatile starting material in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique trifunctional nature, possessing an aldehyde group, an amino group, and a nitro group, allows for a variety of chemical transformations. The aldehyde functionality serves as a key electrophilic site for condensation reactions, while the amino group can act as a nucleophile or be transformed into other functional groups. The nitro group, an electron-withdrawing group, can direct the regioselectivity of reactions and can be readily reduced to an amino group, opening pathways to further heterocyclic ring formations. This application note provides detailed protocols for the synthesis of several classes of biologically active heterocyclic compounds derived from this compound, including Schiff bases, quinolines, and benzodiazepines.

Synthesis of Heterocyclic Compounds from this compound

The strategic positioning of the functional groups in this compound makes it an ideal precursor for various cyclization and condensation reactions to form diverse heterocyclic scaffolds.

General Workflow:

The general workflow for utilizing this compound as a precursor for heterocyclic compounds involves a series of key steps, from initial reaction to biological evaluation.

Workflow General Workflow A This compound (Precursor) B Reaction with Co-reactant A->B C Intermediate (e.g., Schiff Base) B->C D Cyclization/ Further Modification C->D E Crude Heterocyclic Compound D->E F Purification (Crystallization/Chromatography) E->F G Pure Heterocyclic Compound F->G H Structural Characterization (NMR, IR, Mass Spec) G->H I Biological Activity Screening G->I J Lead Compound Identification I->J

Caption: General workflow from precursor to lead compound identification.

Application 1: Synthesis of Bioactive Schiff Bases

Schiff bases derived from this compound are important intermediates and have shown promising biological activities, including anticancer and antimicrobial effects.

Reaction Pathway

Schiff_Base_Synthesis Schiff Base Synthesis cluster_reactants Reactants A This compound C Condensation A->C B Primary Amine (e.g., 2-Aminobenzoic acid derivative) B->C D Schiff Base C->D

Caption: Synthesis of Schiff bases from this compound.

Experimental Protocol: Synthesis of a Schiff Base Derivative[1][2]

This protocol describes the synthesis of a Schiff base from 4-nitrobenzaldehyde and 5-chloro-2-aminobenzoic acid. A similar procedure can be adapted using this compound.

Materials:

  • 4-Nitrobenzaldehyde (1.0 g, 6.62 mmol)

  • 5-Chloro-2-aminobenzoic acid (1.14 g, 6.62 mmol)

  • Absolute Ethanol (70 mL)

  • Glacial Acetic Acid (few drops)

Procedure:

  • Dissolve 4-nitrobenzaldehyde in 40 mL of hot absolute ethanol.

  • In a separate flask, dissolve 5-chloro-2-aminobenzoic acid in 30 mL of hot absolute ethanol.

  • Mix the two solutions and add a few drops of glacial acetic acid.

  • The mixture is condensed for 3 hours at room temperature.[1]

  • The resulting precipitate is filtered, washed with cold ethanol, and dried.

Characterization:

  • Melting Point: 182-185 °C[1]

  • FTIR (cm⁻¹): 1618.28 (-HC=N-), 3321.42 (-COOH), 3084.18 (aromatic C-H), 1699.29 (C=O), 470.83 (C-Cl).[1]

Biological Activity: Anticancer Evaluation

The synthesized Schiff base, 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid, was evaluated for its in vitro cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) and normal human gingival fibroblasts (NHGF).[2][1]

CompoundCell LineIC₅₀ (µg/mL)Exposure Time (h)
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTSCCF446.68[2][1]72
NHGF977.24[2][1]72

Table 1: Cytotoxicity of the Synthesized Schiff Base.

The results indicate that the Schiff base exhibits selective cytotoxicity against the cancer cell line.[2][1]

Application 2: Synthesis of Quinolines via Modified Friedländer Annulation

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. A modified Friedländer synthesis can be employed, where the nitro group of this compound is reduced in situ to an amino group, which then participates in the cyclization.

Reaction Pathway

Quinoline_Synthesis Modified Friedländer Quinoline Synthesis cluster_reactants Reactants A This compound D One-Pot Reaction: 1. In situ Nitro Reduction 2. Knoevenagel Condensation 3. Cyclization A->D B Active Methylene Compound (e.g., Ethyl acetoacetate) B->D C Reducing Agent (e.g., Fe/AcOH) C->D E Substituted Quinoline D->E

Caption: One-pot synthesis of quinolines from this compound.

Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization

This protocol is adapted from a general procedure for the synthesis of quinolines from 2-nitrobenzaldehydes and can be applied to this compound.

Materials:

  • This compound

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) and the active methylene compound (1.2-3.0 equiv) in glacial acetic acid.

  • Add iron powder (3.0-4.0 equiv) to the solution.

  • Heat the reaction mixture to reflux (95-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired quinoline derivative.

Note: The yield and specific reaction conditions will vary depending on the active methylene compound used.

Application 3: Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial and central nervous system effects. They can be synthesized through the condensation of an o-phenylenediamine derivative with a suitable carbonyl compound. In this case, this compound can react with a substituted o-phenylenediamine.

Reaction Pathway

Benzodiazepine_Synthesis 1,5-Benzodiazepine Synthesis cluster_reactants Reactants A This compound C Condensation/ Cyclization A->C B o-Phenylenediamine Derivative B->C D 1,5-Benzodiazepine Derivative C->D

Caption: Synthesis of 1,5-benzodiazepines from this compound.

Experimental Protocol: Synthesis of 1,5-Benzodiazepine Derivatives

This is a general procedure for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones, which can be adapted for aldehydes like this compound.

Materials:

  • This compound (1 mmol)

  • o-Phenylenediamine (1 mmol)

  • Catalyst (e.g., H-MCM-22, p-nitrobenzoic acid)

  • Acetonitrile (4 mL)

Procedure:

  • A mixture of this compound (1 mmol), o-phenylenediamine (1 mmol), and a catalytic amount of H-MCM-22 (100 mg) is stirred in acetonitrile (4 mL) at room temperature.

  • The reaction is monitored by TLC until completion (typically 1-3 hours).

  • Upon completion, the catalyst is filtered off.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the corresponding 1,5-benzodiazepine.

Note: Yields are reported to be good to excellent (65-87%) for the synthesis of various 1,5-benzodiazepine derivatives using a similar protocol.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and development. The protocols outlined in this application note provide a foundation for the synthesis of Schiff bases, quinolines, and benzodiazepines. The inherent reactivity of the aldehyde, amino, and nitro groups allows for diverse synthetic strategies, leading to a wide range of molecular architectures for biological screening. Further exploration of multicomponent reactions and one-pot syntheses starting from this precursor is a promising avenue for the efficient generation of novel and potent bioactive molecules. Researchers are encouraged to adapt and optimize these protocols for the synthesis of their specific target compounds and to explore the full potential of this compound in heterocyclic chemistry.

References

Application Notes and Protocols for the Analytical Characterization of 4-Amino-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-nitrobenzaldehyde (C₇H₆N₂O₃, MW: 166.14 g/mol ) is a key chemical intermediate used in the synthesis of various organic compounds, including azo dyes and pharmaceutical agents.[1] Its unique structure, featuring an aldehyde, a primary amine, and a nitro group, imparts specific reactivity and properties.[1] Accurate and comprehensive characterization of this compound is critical to ensure purity, confirm identity, and guarantee the quality and consistency of downstream products. These application notes provide detailed protocols for various analytical techniques essential for the characterization of this compound.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and separating it from starting materials, by-products, or degradation products.

1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and quantifying impurities.[1]

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a mixture of Acetonitrile:Water (e.g., 60:40 v/v). Addition of a small amount of acid like 0.1% phosphoric acid can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance, such as 270 nm.[2]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile components, including the main compound and any volatile impurities.

Experimental Protocol: GC-MS

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[4]

  • Inlet Temperature: 250 °C.[4]

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.[4]

  • Ion Source Temperature: 230 °C.[4]

  • Mass Range: Scan from m/z 35 to 400 amu.[4]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Quantitative Data (Chromatography)

ParameterMethodObserved ValueReference
Molecular Ion Peak (M+)GC-MSm/z 166 (21% relative abundance)
Base PeakGC-MSm/z 65 (100% relative abundance)
Other Prominent PeaksGC-MSm/z 39, 52, 91, 119, 136, 150

Overall Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized batch of this compound.

G Workflow for Characterization of this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Synthesis purification Purification (e.g., Recrystallization) synthesis->purification purity Purity Assessment purification->purity structure Structural Elucidation purity->structure hplc HPLC purity->hplc gcms GC-MS purity->gcms nmr NMR (¹H & ¹³C) structure->nmr ir FT-IR structure->ir uvvis UV-Vis structure->uvvis final Final Characterization Report hplc->final gcms->final nmr->final ir->final uvvis->final

Caption: A logical workflow for synthesis and analytical characterization.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are used to confirm the molecular structure and identify the key functional groups present in this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition: Acquire standard ¹H and ¹³C spectra.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Analyze the chemical shifts, integration values, and splitting patterns to confirm the structure.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups within the molecule.[1]

Experimental Protocol: FT-IR

  • Instrumentation: FT-IR Spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups.

2.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Experimental Protocol: UV-Vis

  • Instrumentation: Double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable UV-grade solvent such as acetonitrile or ethanol.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.2-1.0 AU).

  • Acquisition: Scan the sample across a wavelength range of 200-500 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Quantitative Data (Spectroscopy)

ParameterMethodObserved ValueReference
Aldehyde Proton (CHO)¹H NMR~10 ppm[1]
Nitro Group Stretch (asymmetric)FT-IR~1520 cm⁻¹[1]
Aldehyde C=O StretchFT-IR~1700 cm⁻¹[1]
Other Functional GroupsFT-IRO-H, N-H, N=N, C=C (aromatic), C-H

Integrated Analytical Approach

No single technique provides a complete characterization. An integrated approach combining chromatography for purity and spectroscopy for identity is essential for a comprehensive analysis.

G Integrated Analytical Strategy cluster_purity Purity & Impurity Profile cluster_identity Identity Confirmation Sample This compound Sample HPLC HPLC (Quantitative Purity) Sample->HPLC Is it pure? GCMS_Purity GC-MS (Volatile Impurities) Sample->GCMS_Purity NMR NMR (Definitive Structure) Sample->NMR Is it the correct molecule? FTIR FT-IR (Functional Groups) Sample->FTIR GCMS_ID GC-MS (Molecular Weight) Sample->GCMS_ID Report Certificate of Analysis HPLC->Report GCMS_Purity->Report NMR->Report FTIR->Report GCMS_ID->Report

Caption: An integrated strategy for purity and identity confirmation.

References

Application Note: HPLC Method Development for Purity Assessment of 4-Amino-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and dyes. The purity of this compound is critical to ensure the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound, offering high resolution and quantitative accuracy. This application note provides a detailed protocol for the development of a stability-indicating HPLC method for the purity assessment of this compound, suitable for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValue
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.14 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in polar organic solvents like acetonitrile and methanol.
UV Absorption Exhibits strong UV absorbance, with a maximum absorption wavelength (λmax) typically observed in the range of 270-280 nm.

Potential Impurities

Impurities in this compound can originate from the synthetic route or degradation. The common synthesis involves the nitration of 4-acetylaminobenzaldehyde followed by hydrolysis.

Process-Related Impurities:

  • Starting Material: 4-acetylaminobenzaldehyde

  • Intermediate: 4-acetylamino-3-nitrobenzylidenediacetate

  • Isomeric Impurities: Positional isomers such as 2-amino-3-nitrobenzaldehyde and 4-amino-2-nitrobenzaldehyde.

  • By-products: Other nitrated species.

Degradation Products:

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid.

  • Reduction Products: The nitro group can be reduced to a nitroso or amino group.

  • Hydrolysis Products: While generally stable, hydrolysis under extreme pH and temperature may occur.

  • Photodegradation Products: Exposure to light may induce degradation.

Experimental Protocols

HPLC Method Development

The following protocol outlines the steps for developing a robust, stability-indicating HPLC method.

4.1.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade acetonitrile and methanol.

  • Purified water (e.g., Milli-Q).

  • Formic acid or phosphoric acid (HPLC grade).

  • This compound reference standard and sample.

4.1.2. Chromatographic Conditions (Initial Screening)

A systematic approach to screen different columns and mobile phases is recommended.

ParameterCondition 1Condition 2Condition 3
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)Cyano (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection PDA scan 200-400 nm, single wavelength at 275 nmPDA scan 200-400 nm, single wavelength at 275 nmPDA scan 200-400 nm, single wavelength at 275 nm
Injection Vol. 10 µL10 µL10 µL

4.1.3. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water) to get a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4.1.4. Method Optimization

Based on the initial screening results, select the column and mobile phase that provide the best peak shape and resolution for the main peak and any observed impurities. Further optimize the gradient profile, flow rate, and column temperature to achieve optimal separation of all relevant peaks in a reasonable run time.

Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating method.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

4.2.1. Preparation of Stressed Samples

Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions:

Stress ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Heat solid sample at 105 °C for 48 hours.
Photolytic Degradation Expose solution to UV light (254 nm) and visible light (ICH option 1) for a specified duration.

4.2.2. Analysis of Stressed Samples

Analyze the stressed samples using the optimized HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other. Peak purity analysis using a PDA detector is crucial to ensure that the main peak is not co-eluting with any degradants.

Data Presentation

Table 1: Optimized HPLC Method Parameters

ParameterOptimized Condition
Column C18 (e.g., Waters Symmetry, 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of 6 injections ≤ 2.0%

Table 3: Summary of Forced Degradation Results (Hypothetical)

Stress Condition% DegradationNumber of DegradantsResolution (Rs) of Main Peak from Closest Degradant
Acid Hydrolysis 15.2%2> 2.0
Base Hydrolysis 18.5%3> 2.0
Oxidative Degradation 12.8%1> 2.0
Thermal Degradation 8.5%1> 2.0
Photolytic Degradation 10.1%2> 2.0

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation Analyte_Properties Understand Analyte Properties Initial_Screening Initial Screening (Column & Mobile Phase) Analyte_Properties->Initial_Screening Optimization Method Optimization (Gradient, Flow Rate, Temp.) Initial_Screening->Optimization Forced_Degradation Forced Degradation Studies Optimization->Forced_Degradation Stability_Indicating Establish Stability- Indicating Nature Forced_Degradation->Stability_Indicating Validation Full Method Validation (ICH) Stability_Indicating->Validation Final_Method Final_Method Validation->Final_Method Final HPLC Method

Caption: Workflow for HPLC Method Development and Validation.

Analyte_Impurity_Relationship cluster_impurities Potential Impurities cluster_degradation Potential Degradation Pathways Analyte This compound Starting_Material 4-acetylaminobenzaldehyde Analyte->Starting_Material from synthesis Intermediate 4-acetylamino-3- nitrobenzylidenediacetate Analyte->Intermediate from synthesis Isomers Isomeric Impurities Analyte->Isomers from synthesis Oxidation Oxidation (Carboxylic Acid) Analyte->Oxidation Reduction Reduction (Nitroso/Amino) Analyte->Reduction Hydrolysis Hydrolysis Analyte->Hydrolysis Photodegradation Photodegradation Analyte->Photodegradation

Caption: Relationship between Analyte, Impurities, and Degradation.

Conclusion

This application note provides a comprehensive framework for the development and initial validation of a stability-indicating HPLC method for the purity assessment of this compound. The outlined protocols for method development and forced degradation studies will enable researchers to establish a reliable and robust analytical method that is fit for its intended purpose in a pharmaceutical development setting. The provided tables and diagrams serve to clearly present the methodology and expected outcomes.

References

Application Notes and Protocols for the Spectral Analysis of 4-Amino-3-nitrobenzaldehyde by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 4-Amino-3-nitrobenzaldehyde. This document includes predicted spectral data based on the analysis of structurally related compounds, comprehensive experimental protocols for sample preparation and spectral acquisition, and graphical representations of the molecular structure and experimental workflow.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes. Its chemical structure, featuring an aromatic ring substituted with an aldehyde, an amino group, and a nitro group, gives rise to a distinct NMR spectrum. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the identity and purity of the compound, as well as for monitoring its reactions in drug development and manufacturing processes. The electron-donating amino group and the electron-withdrawing nitro and aldehyde groups create a unique electronic environment, leading to a predictable pattern of chemical shifts in the aromatic region.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established substituent effects on the chemical shifts of aromatic compounds and analysis of experimental data for structurally similar molecules such as 4-aminobenzaldehyde and 3-nitrobenzaldehyde.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~7.0 - 7.2d~8.51H
H-6~7.8 - 8.0dd~8.5, ~2.01H
H-2~8.3 - 8.5d~2.01H
-CHO~9.8 - 10.0s-1H
-NH₂~6.0 - 6.5br s-2H

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CHO)~190 - 192
C-4 (C-NH₂)~150 - 155
C-3 (C-NO₂)~135 - 140
C-2~133 - 136
C-6~125 - 128
C-5~115 - 118
C-1' (C attached to CHO)~128 - 132

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for the exchangeable protons of the amino group to be more clearly observed.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

3.2. NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans (NS): 16-64 (depending on sample concentration)

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Spectral Width (SW): 16 ppm (centered around 6 ppm)

  • Temperature: 298 K

For ¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Spectral Width (SW): 250 ppm (centered around 125 ppm)

  • Temperature: 298 K

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or the TMS signal (0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectral analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base ref_int Reference & Integrate phase_base->ref_int analyze Spectral Analysis ref_int->analyze

NMR Experimental Workflow

4.2. Structural Assignment of NMR Signals

This diagram shows the logical relationship between the protons and carbons of this compound and their expected NMR signals.

NMR Signal Correlation

Note on the second diagram: The DOT language does not support direct image embedding in a way that can be rendered here. The provided DOT script is a template. In a practical application, the image of the molecular structure would be included, and the arrows would point from the specific atoms in the image to their corresponding signal boxes.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound provides unambiguous structural confirmation and is a powerful tool for quality control in research and industrial settings. The predicted data and detailed protocols in these application notes serve as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis. Adherence to the outlined experimental procedures will ensure the acquisition of high-quality, reproducible NMR data.

Detailed experimental procedure for diazotization of 4-Amino-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Detailed Experimental Procedure for the Diazotization of 4-Amino-3-nitrobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

The diazotization of aromatic amines is a cornerstone reaction in organic synthesis, enabling the conversion of primary aromatic amines into highly versatile diazonium salts.[1][2][3] These intermediates are pivotal in the synthesis of azo compounds, which are extensively used as dyes, as well as in the preparation of a wide array of functionalized aromatic molecules through reactions like the Sandmeyer and Schiemann reactions.[1] This document provides a comprehensive, step-by-step protocol for the diazotization of this compound. The procedure details the in situ generation of nitrous acid from sodium nitrite and strong acid to yield the corresponding diazonium salt solution, which can be used immediately for subsequent coupling reactions.[2][4] The protocol emphasizes critical parameters, particularly temperature control, to ensure the stability of the reactive diazonium salt intermediate.[4]

Principle of the Reaction

The diazotization process involves the reaction of a primary aromatic amine with nitrous acid (HNO₂).[5] Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid, at low temperatures (typically 0–5 °C).[2][4] The electrophilic nitrosonium ion (NO⁺), formed in the acidic medium, reacts with the nucleophilic amino group.[6] Following a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium ion is formed.[5][6] The presence of an electron-withdrawing group, such as the nitro group in this compound, can decrease the nucleophilicity of the amino nitrogen, making the reaction conditions critical.[6] The resulting diazonium salt solution is typically used immediately in further synthetic steps due to the inherent instability and potentially explosive nature of isolated diazonium salts.[4][7]

Quantitative Data Summary

The following table outlines the reagents and their respective quantities for the diazotization of this compound on a 0.02 mole scale, as derived from established laboratory procedures.[8]

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity UsedMoles (mol)Molar Equivalent
This compoundC₇H₆N₂O₃166.143.2 g0.021.0
Acetic AcidCH₃COOH60.0524 cm³-Solvent
Water (for amine mixture)H₂O18.026 cm³-Solvent
Sodium NitriteNaNO₂69.001.5 g0.021.0
Water (for nitrite)H₂O18.0210 cm³-Solvent
Concentrated Hydrochloric AcidHCl36.4610 cm³~0.12~6.0
UreaCH₄N₂O60.060.1 g~0.0017-
Ice Water (for dilution)H₂O18.02200 cm³-Solvent

Experimental Protocol

This protocol is adapted from a procedure for the preparation of a diazonium salt solution for use in azo dye synthesis.[8]

Materials and Equipment:

  • This compound

  • Acetic Acid (glacial)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Urea

  • Distilled Water

  • Ice

  • 500 mL three-necked flask or beaker

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Dropping funnel (optional, for controlled addition)

  • Ice bath

Procedure:

  • Preparation of the Amine Suspension:

    • In a 500 mL beaker or flask, combine 3.2 g (0.02 mol) of this compound with 24 cm³ of acetic acid and 6 cm³ of water.[8]

    • Place the vessel in an ice bath and begin vigorous stirring.

    • Cool the mixture to 12 °C.[8]

  • Preparation of the Nitrite Solution:

    • In a separate small beaker, dissolve 1.5 g (0.02 mol) of sodium nitrite in 10 cm³ of water.[8] Ensure it is fully dissolved.

  • Diazotization Reaction:

    • To the cold, stirring amine suspension, add the sodium nitrite solution in a single portion.[8]

    • Immediately following the nitrite addition, add 10 cm³ of concentrated hydrochloric acid.[8]

    • Monitor the temperature closely and maintain it at approximately 15 °C for 15 minutes with continuous stirring.[8] A clear solution of the diazonium salt should form.

  • Quenching Excess Nitrous Acid:

    • After 15 minutes, destroy any excess nitrous acid by adding 0.1 g of urea in small portions.[8] A slight effervescence (release of N₂ and CO₂) may be observed. The reaction is complete when a drop of the reaction mixture no longer produces an immediate blue-black color on starch-iodide paper.

  • Final Diazonium Salt Solution:

    • Once the quenching is complete, dilute the reaction mixture by adding it to 200 cm³ of ice water.[8]

    • The resulting clear solution of the 4-formyl-2-nitrobenzenediazonium salt is now ready for immediate use in subsequent coupling reactions.[8]

Safety Precautions:

  • Always perform this reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diazonium salts can be explosive when isolated and dry.[7] This protocol is designed for the in situ use of the diazonium salt in solution, which is a much safer practice.

  • The reaction is exothermic; strict temperature control using an ice bath is crucial to prevent decomposition of the diazonium salt and to minimize side reactions.

Experimental Workflow Diagram

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A 1. Combine this compound, Acetic Acid, and Water C 3. Cool Amine Mixture to 12°C A->C B 2. Dissolve Sodium Nitrite in Water D 4. Add NaNO₂ Solution C->D Vigorous Stirring E 5. Add Conc. HCl D->E Immediately F 6. Stir at 15°C for 15 min E->F G 7. Add Urea to Quench Excess HNO₂ F->G H 8. Dilute with Ice Water G->H I Clear Diazonium Salt Solution (Ready for Use) H->I

Caption: Workflow for the diazotization of this compound.

References

Application Notes and Protocols: Synthesis of Disperse Dyes for Polyester Using 4-Amino-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of disperse dyes derived from 4-amino-3-nitrobenzaldehyde and their application to polyester fabrics. Disperse dyes are non-ionic dyes with low water solubility, making them ideal for dyeing hydrophobic fibers like polyester.[1][2] The inclusion of the nitro group and the aldehyde functional group in the this compound precursor can influence the final color and fastness properties of the dyes.

Overview of the Synthesis Process

The synthesis of disperse dyes from this compound typically involves a two-step diazotization and coupling reaction. First, the primary aromatic amine, this compound, is converted into a diazonium salt. This process, known as diazotization, is carried out in the presence of a mineral acid and sodium nitrite at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or aromatic amine, to form the final azo disperse dye.

dot

DyeingKinetics cluster_factors Influencing Factors cluster_mechanism Adsorption Mechanism DyeingRate Rate of Dyeing on Polyester Adsorption Dye Adsorption DyeingRate->Adsorption Temperature Temperature Temperature->DyeingRate pH pH of Dyebath pH->DyeingRate Time Dyeing Time Time->DyeingRate LiquorRatio Liquor Ratio LiquorRatio->DyeingRate CarrierConc Carrier Concentration CarrierConc->DyeingRate PseudoSecondOrder Pseudo Second-Order Kinetic Model Adsorption->PseudoSecondOrder Exothermic Exothermic Process Adsorption->Exothermic VanDerWaals Van der Waals Forces Adsorption->VanDerWaals

References

Application Notes and Protocols: 4-Amino-3-nitrobenzaldehyde in the Preparation of Biologically Active Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH- functional group.[1][2] They are synthesized through the condensation reaction of hydrazides with aldehydes or ketones.[1][2][3] This scaffold has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[1][3] The structural flexibility of hydrazones allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles. 4-Amino-3-nitrobenzaldehyde serves as a valuable starting material for synthesizing novel hydrazone derivatives, with the amino and nitro groups offering potential sites for further modification and influencing the compound's overall electronic and steric properties, which can, in turn, impact its biological activity.

General Synthesis of Hydrazones from this compound

The synthesis of hydrazones from this compound generally follows a straightforward condensation reaction with a suitable hydrazide in the presence of an acidic catalyst.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification This compound This compound Heating Reflux This compound->Heating Hydrazide Substituted Hydrazide (e.g., Isonicotinohydrazide) Hydrazide->Heating Solvent Solvent (e.g., Ethanol) Solvent->Heating Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Heating Hydrazone This compound Hydrazone Derivative Heating->Hydrazone Condensation Purification Filtration & Recrystallization Hydrazone->Purification

Caption: General workflow for the synthesis of hydrazones.

Experimental Protocol: General Synthesis

This protocol is a generalized procedure based on common methods for hydrazone synthesis.[1][3]

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent, such as ethanol or methanol.

  • Addition of Hydrazide: To this solution, add 1 equivalent of the desired substituted hydrazide.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or a solvent mixture) to obtain the pure hydrazone derivative.

  • Characterization: The structure of the synthesized hydrazone can be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activities and Protocols

Hydrazone derivatives are known to exhibit a range of biological activities. The following sections detail potential applications and the protocols to assess them.

Antimicrobial Activity

Hydrazones have shown promise as antibacterial and antifungal agents.[4][5][6][7] The mode of action often involves the inhibition of essential enzymes or disruption of cell membrane integrity.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of a compound against bacterial and fungal strains.

  • Preparation of Stock Solution: Prepare a stock solution of the synthesized hydrazone in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) to each well.

  • Serial Dilution: Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and add 10 µL to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Representative Antimicrobial Activity of Hydrazone Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Hydrazone AS. aureus16Ciprofloxacin4
Hydrazone AE. coli32Ciprofloxacin8
Hydrazone BC. albicans8Fluconazole4
Hydrazone BA. niger16Fluconazole8
Note: The data presented are hypothetical and for illustrative purposes, based on activities reported for various hydrazone compounds.

Anticancer Activity

Many hydrazone derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[8][9][10][11] Their mechanisms of action can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like kinases.

Anticancer_Pathway Hydrazone Hydrazone Kinase Tyrosine Kinase Hydrazone->Kinase Inhibition Signaling Downstream Signaling (e.g., MAPK/ERK pathway) Kinase->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis Inhibition

Caption: A potential anticancer mechanism of action for hydrazones.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazone (prepared from a stock solution in DMSO) and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Table 2: Representative Cytotoxic Activity of Hydrazone Derivatives

Compound IDCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Hydrazone CMCF-7 (Breast Cancer)5.2Doxorubicin0.8
Hydrazone CHeLa (Cervical Cancer)8.7Doxorubicin1.2
Hydrazone DA549 (Lung Cancer)12.1Cisplatin5.5
Hydrazone DHepG2 (Liver Cancer)9.8Cisplatin4.3
Note: The data presented are hypothetical and for illustrative purposes, based on activities reported for various hydrazone compounds.

Enzyme Inhibitory Activity

Hydrazones have been identified as inhibitors of various enzymes, such as monoamine oxidase (MAO), cholinesterases, and tyrosinase.[12][13] This inhibitory activity is often attributed to the chelation of metal ions in the enzyme's active site or the formation of stable complexes with the enzyme.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol is a fluorometric assay to determine the inhibitory activity of compounds against MAO-A and MAO-B.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A or MAO-B, a suitable substrate (e.g., p-tyramine), and a probe (e.g., Amplex Red) in an assay buffer.

  • Inhibitor Addition: In a 96-well plate, add the synthesized hydrazone at various concentrations.

  • Enzyme Addition: Add the MAO enzyme to the wells and incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding the substrate and probe mixture.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Table 3: Representative Enzyme Inhibitory Activity of Hydrazone Derivatives

Compound IDEnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Hydrazone EMAO-A0.5Clorgyline0.01
Hydrazone EMAO-B2.1Pargyline0.05
Hydrazone FAcetylcholinesterase1.8Donepezil0.02
Hydrazone FButyrylcholinesterase3.5Donepezil2.5
Note: The data presented are hypothetical and for illustrative purposes, based on activities reported for various hydrazone compounds.

This compound is a promising scaffold for the synthesis of novel hydrazone derivatives with potential biological activities. The synthetic route is generally straightforward, allowing for the generation of a library of compounds for screening. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of these compounds for their antimicrobial, anticancer, and enzyme inhibitory properties. Further structure-activity relationship (SAR) studies can lead to the optimization of lead compounds for the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-Amino-3-nitrobenzaldehyde (CAS: 51818-99-6).

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification process.

Question: My final product has a low yield after purification. What are the common causes and how can I fix this?

Answer: Low recovery can stem from several factors:

  • Incomplete Crystallization: The compound may be too soluble in the chosen recrystallization solvent, even after cooling. Try placing the solution in an ice bath to maximize crystal formation or slowly introducing an anti-solvent (a solvent in which the compound is insoluble) to induce precipitation.

  • Product Loss During Transfers: Ensure all product is quantitatively transferred between flasks and funnels. Rinse glassware with a small amount of the cold mother liquor to recover any remaining crystals.

  • Premature Crystallization: If the product crystallizes too quickly during a hot filtration step (intended to remove insoluble impurities), it will be lost. Ensure the filtration apparatus and the solution are kept hot during this process.

  • Degradation: Aminobenzaldehydes can be unstable and may degrade or polymerize, especially when heated for extended periods.[1] Minimize the time the compound spends in hot solvent.

Question: The purified product is a dark or oily substance, not the expected yellow/orange crystals. What went wrong?

Answer: The presence of a dark oil or discoloration often points to impurities or product degradation.

  • Polymeric Impurities: Aminobenzaldehydes can undergo self-condensation to form polymeric byproducts, which often appear as intractable tars or oils.[1] Purification via column chromatography may be necessary to separate the desired monomer from these polymers.

  • Residual Starting Materials or Byproducts: Incomplete reactions can leave colored impurities. The synthesis of this compound often involves the nitration of 4-acetylaminobenzaldehyde. Incomplete hydrolysis of the acetyl group or the presence of positional isomers can lead to discoloration. A second recrystallization or column chromatography is recommended.

  • Oxidation: The amino group is susceptible to oxidation, which can produce colored impurities. Store the compound under an inert atmosphere (like nitrogen or argon) and away from light.

Question: My TLC plate shows multiple spots after purification. How do I remove the remaining impurities?

Answer: Multiple spots on a TLC plate indicate an impure sample. The appropriate next step depends on the nature of the impurities:

  • Closely-eluting Impurities: If the Rf values of the spots are very close, recrystallization may not be effective. Flash column chromatography is the preferred method for separating compounds with similar polarities.[2][3]

  • Baseline Impurities: If an impurity remains at the baseline, it is highly polar. A simple wash with a non-polar solvent in which your product is insoluble might remove it. Alternatively, running a silica plug (a short column) can effectively trap these impurities.

  • Solvent-front Impurities: Impurities running with the solvent front are non-polar. Recrystallization is often effective at removing these.

Question: I am struggling to find a suitable solvent for recrystallization. What is the recommended approach?

Answer: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4]

  • Single Solvent Method: For this compound, water has been successfully used for recrystallization to obtain orange, needle-like crystals. Ethanol is another common solvent to try.[5]

  • Solvent System Screening: If a single solvent is not effective, test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, hexane). Small-scale tests in test tubes can quickly identify a promising candidate.

  • Two-Solvent Method: A solvent pair, such as dichloromethane/hexane or ethyl acetate/hexane, can be effective.[6] Dissolve the crude product in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (the anti-solvent) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.

Frequently Asked Questions (FAQs)

Question: What are the most common impurities found in crude this compound?

Answer: Common impurities typically arise from the synthetic route and include:

  • Starting Materials: Unreacted 4-acetylaminobenzaldehyde or other precursors.

  • Positional Isomers: Other nitro-substituted isomers that may form during the nitration step.[7]

  • Polymeric Byproducts: Self-condensation products of the aminobenzaldehyde.[1]

  • Oxidation Products: Formed by the degradation of the amino group.

Question: What is the preferred method for purifying this compound: recrystallization or column chromatography?

Answer: The choice depends on the nature and quantity of the impurities.

  • Recrystallization: This is the preferred method for removing small amounts of impurities that have significantly different solubility profiles than the product. It is often faster and more scalable than chromatography. Recrystallization from water is a documented method for this compound.

  • Column Chromatography: This method is superior for separating mixtures of compounds with similar polarities, such as positional isomers, or for removing polymeric materials from the desired monomer.[2][3]

Question: How should I properly store the purified compound to prevent degradation?

Answer: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. This minimizes the risk of oxidation and moisture-related degradation.[1]

Question: What are the key physical and chemical properties of this compound relevant to its purification?

Answer: Knowing the key properties helps in planning the purification strategy and assessing purity.

PropertyValueReference
Molecular Formula C₇H₆N₂O₃[8]
Molecular Weight 166.14 g/mol [8][9]
Appearance Orange, needle-like crystals
IUPAC Name This compound[8]
CAS Number 51818-99-6[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for purifying this compound via single-solvent recrystallization.

  • Solvent Selection: Choose an appropriate solvent. Water has been shown to be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution. Avoid using an excessive amount of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum desiccator, to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes a standard procedure for purification using a silica gel column.[2][3]

  • TLC Analysis: First, determine a suitable mobile phase (eluent) using Thin Layer Chromatography (TLC). The goal is to find a solvent system (e.g., a mixture of ethyl acetate and hexane) where the desired compound has an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a glass column packed with silica gel slurried in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows and Logic

Purification_Workflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Product wash->dry analyze Analyze Purity (TLC, mp) dry->analyze pure Pure Product analyze->pure Purity OK repurify Repurify if Needed (Column Chromatography) analyze->repurify Purity Not OK Troubleshooting_Logic cluster_yield Low Yield cluster_purity Impure Product start Problem Identified low_yield Low Yield start->low_yield impure Discolored / Oily Product or Multiple TLC Spots start->impure solubility Check Mother Liquor for Product low_yield->solubility transfer Review Transfer Steps for Physical Loss low_yield->transfer degradation Consider Product Degradation low_yield->degradation recrystallize Perform Second Recrystallization impure->recrystallize chromatography Use Flash Column Chromatography impure->chromatography storage Check Storage Conditions impure->storage Impurity_Relationships cluster_impurities Potential Impurities target This compound precursor Starting Materials (e.g., 4-acetylaminobenzaldehyde) target->precursor derived from isomer Positional Isomers target->isomer co-exists with polymer Polymeric Byproducts target->polymer can form oxidation Oxidation Products target->oxidation can form

References

Technical Support Center: Effective Recrystallization of 4-Amino-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the effective recrystallization of 4-Amino-3-nitrobenzaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Based on the polar nature of the molecule, due to the amino and nitro functional groups, polar solvents are generally a good starting point.[1] Ethanol and water have been mentioned as suitable solvents. Mixed solvent systems, such as ethanol-water or toluene-petroleum ether, can also be effective. A summary of suitable solvents is provided in the table below.

Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly. To resolve this, try reheating the solution and adding a small amount of additional hot solvent to reduce the concentration. Then, allow the solution to cool more slowly. Using a solvent with a lower boiling point might also be beneficial.

Q3: No crystals are forming even after the solution has cooled. What are the possible reasons and solutions?

A3: The absence of crystal formation can be due to several factors. The most common reason is the use of too much solvent, resulting in a solution that is not supersaturated upon cooling. To address this, you can try to evaporate some of the solvent to increase the concentration. Another reason could be that the solution is supersaturated but requires a nucleation site to initiate crystallization. This can be induced by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of pure this compound. Insufficient cooling can also be a factor, so placing the flask in an ice bath may help.

Q4: The recovered crystals are still impure. How can I improve the purity?

A4: If the recrystallized product is still impure, a second recrystallization step may be necessary. Ensure that the initial crude material is dissolved in the minimum amount of hot solvent to leave insoluble impurities behind, which can then be removed by hot filtration. If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help decolorize it. Washing the collected crystals with a small amount of cold, fresh solvent can also help remove any remaining impurities from the mother liquor.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Crystal Yield - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization during hot filtration.- Evaporate some of the solvent and cool again. - Cool the solution in an ice-water bath. - Ensure the filtration apparatus is pre-heated.
Compound "Oils Out" - The solution is too concentrated. - The cooling rate is too fast. - The boiling point of the solvent is higher than the melting point of the solute.- Reheat the solution and add more hot solvent. - Allow the solution to cool slowly at room temperature before placing it in an ice bath. - Choose a solvent with a lower boiling point.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. - Perform a second recrystallization.
Crystals Form Too Quickly - The solution is highly supersaturated. - Rapid cooling.- Reheat the solution and add a small amount of extra solvent. - Allow the flask to cool slowly on the benchtop.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent Solubility at Room Temperature Solubility at Boiling Point Suitability for Recrystallization
WaterSparingly SolubleSolubleGood, especially in a mixed solvent system.
EthanolModerately SolubleVery SolubleGood, may require a co-solvent for better yield.
TolueneSparingly SolubleSolublePotentially suitable, often used in mixed systems.
Petroleum EtherInsolubleSparingly SolubleGood as an anti-solvent in a mixed solvent system.
DichloromethaneSolubleVery SolubleLikely a poor choice as a primary solvent due to high solubility at room temperature.
HexaneInsolubleInsolubleGood as an anti-solvent in a mixed solvent system.

Note: This data is inferred from the behavior of structurally similar compounds and general principles of solubility. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil and the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Recrystallization from a Mixed Solvent System (Toluene-Petroleum Ether)
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot toluene in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, slowly add petroleum ether dropwise until the solution becomes slightly cloudy, indicating the point of saturation.

  • Clarification: If the solution becomes too cloudy, add a few drops of hot toluene to redissolve the precipitate.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the toluene-petroleum ether mixture (in the same ratio as the final recrystallization mixture) for washing the crystals.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration if solids present decolorization Add Activated Charcoal (Optional, for colored impurities) dissolve->decolorization if colored cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly decolorization->hot_filtration ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for the recrystallization of this compound.

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Identifying and minimizing side reactions in 4-Amino-3-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-nitrobenzaldehyde.

Troubleshooting Guide

Issue 1: Low Yield of the Final Product

Question: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can we address them?

Answer:

Low yields in this synthesis can arise from several factors throughout the two main stages: nitration and hydrolysis. Here’s a breakdown of potential causes and solutions:

  • Incomplete Nitration:

    • Cause: Insufficient nitrating agent or reaction time.

    • Solution: Ensure the correct stoichiometry of nitric acid and acetic anhydride. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion before quenching the reaction.

  • Side Reactions During Nitration:

    • Cause: Poor temperature control is a primary cause of side reactions. Temperatures exceeding the recommended range can lead to the formation of dinitro isomers or oxidation of the aldehyde group.

    • Solution: Maintain a strict temperature range, typically between 0-10°C, during the addition of the nitrating mixture. Use an efficient cooling bath (ice-salt or a cryocooler) and add the nitrating agent dropwise to manage the exothermic reaction.

  • Oxidation of the Aldehyde Group:

    • Cause: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially at elevated temperatures or in the presence of strong oxidizing conditions. The in-situ formation of the diacetate protects the aldehyde, but this protection can be compromised under harsh conditions.

    • Solution: Adhere to the recommended temperature profile. Ensure that the acetic anhydride is of good quality and in sufficient quantity to facilitate the formation of the protective diacetate intermediate.

  • Incomplete Hydrolysis:

    • Cause: Insufficient acid catalyst (e.g., HCl) concentration or inadequate heating during the hydrolysis of the 4-acetylamino-3-nitrobenzylidenediacetate intermediate.

    • Solution: Use the recommended concentration of hydrochloric acid and ensure the reaction mixture is heated appropriately (e.g., on a water bath) for the specified time to ensure complete removal of both the acetyl and diacetate protecting groups. Monitor the reaction by TLC to confirm the disappearance of the intermediate.

  • Product Loss During Workup and Purification:

    • Cause: The product may have some solubility in the washing solvents. Additionally, improper recrystallization techniques can lead to significant product loss.

    • Solution: When washing the crude product, use ice-cold water or ethanol to minimize solubility losses. For recrystallization, carefully select the solvent system and avoid using an excessive volume of solvent.

Issue 2: Presence of Impurities in the Final Product

Question: Our final product shows the presence of significant impurities upon analysis (e.g., by NMR or LC-MS). What are the likely impurities and how can we minimize their formation and remove them?

Answer:

The primary impurities in the synthesis of this compound are typically unreacted intermediates and side-products from the nitration step.

  • Common Impurities:

    • 4-Amino-3-nitrobenzoic acid: Arises from the oxidation of the aldehyde group at some stage during the synthesis.

    • Dinitro isomers (e.g., 4-Amino-3,5-dinitrobenzaldehyde): Formed due to over-nitration if the reaction temperature is too high or the concentration of the nitrating agent is excessive.

    • Unreacted 4-acetylamino-3-nitrobenzylidenediacetate: Results from incomplete hydrolysis.

    • Starting material (4-acetylaminobenzaldehyde): Present if the nitration step was incomplete.

  • Minimizing Impurity Formation:

    • Strict Temperature Control: As previously mentioned, maintaining a low temperature during nitration is crucial to prevent over-nitration and oxidation.

    • Controlled Addition of Nitrating Agent: Add the nitric acid/acetic anhydride mixture slowly and dropwise to the suspension of 4-acetylaminobenzaldehyde to avoid localized overheating.

    • Monitor Reaction Progress: Use TLC to ensure the complete consumption of the starting material in the nitration step and the complete conversion of the intermediate in the hydrolysis step.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying the final product. A common solvent system is water or an ethanol/water mixture. The desired product, this compound, is typically obtained as orange needles upon successful recrystallization.

    • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed, though it is less ideal for large-scale purification.

Frequently Asked Questions (FAQs)

Q1: Why is 4-acetylaminobenzaldehyde used as the starting material instead of 4-aminobenzaldehyde?

A1: The acetyl group serves two important purposes. Firstly, it protects the amino group from oxidation by the nitrating agent. Secondly, the acetylamino group is an ortho-, para-director, which directs the incoming nitro group to the desired position (ortho to the amino group). Direct nitration of 4-aminobenzaldehyde is challenging and can lead to a mixture of products and oxidation of the amino group.

Q2: What is the role of acetic anhydride in the nitration step?

A2: Acetic anhydride has a dual role. It reacts with the nitric acid to form acetyl nitrate, which is a milder and more selective nitrating agent than nitric acid alone. More importantly, it reacts with the aldehyde group of the starting material in situ to form 4-acetylaminobenzylidenediacetate. This diacetate protects the aldehyde group from being oxidized by the nitrating mixture.

Q3: What is the expected appearance of the intermediate and the final product?

A3: The intermediate, 4-acetylamino-3-nitrobenzylidenediacetate, is typically a pale yellow solid. The final product, this compound, after purification by recrystallization, should be orange, needle-like crystals.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4:

  • Thin Layer Chromatography (TLC): Ideal for monitoring the progress of both the nitration and hydrolysis steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (amino, nitro, aldehyde) in the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

Data Presentation

Table 1: Effect of Nitration Temperature on Product Distribution (Qualitative)

Reaction TemperatureDesired Product (this compound)Side Products
0-10°CMajor ProductTrace amounts of dinitro isomers and oxidized product
> 25°CDecreased YieldIncreased formation of dinitro isomers and oxidized byproducts

Table 2: Summary of Reaction Conditions and Expected Outcomes

StepKey ReagentsTemperatureDurationExpected Outcome
Nitration 4-acetylaminobenzaldehyde, Nitric Acid, Acetic Anhydride0-10°C1-2 hoursFormation of 4-acetylamino-3-nitrobenzylidenediacetate (pale yellow solid)
Hydrolysis 4-acetylamino-3-nitrobenzylidenediacetate, Hydrochloric Acid, WaterReflux15-30 minutesFormation of this compound (precipitates upon cooling)

Experimental Protocols

Protocol 1: Synthesis of 4-acetylamino-3-nitrobenzylidenediacetate

  • To a flask equipped with a magnetic stirrer and a dropping funnel, add 4-acetylaminobenzaldehyde and acetic anhydride.

  • Heat the mixture with stirring until the solid completely dissolves, then cool it rapidly in an ice bath to form a fine precipitate.

  • In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid to acetic anhydride while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the stirred suspension of 4-acetylaminobenzaldehyde, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring at the same temperature for a specified period, monitoring the reaction by TLC.

  • Pour the reaction mixture into ice-cold water to precipitate the crude 4-acetylamino-3-nitrobenzylidenediacetate.

  • Filter the precipitate, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to obtain pale yellow leaflets.

Protocol 2: Synthesis of this compound (Hydrolysis)

  • To a round-bottom flask, add the crude or recrystallized 4-acetylamino-3-nitrobenzylidenediacetate.

  • Add concentrated hydrochloric acid and heat the mixture on a water bath for 15-30 minutes.

  • After the reaction is complete (monitored by TLC), cool the mixture and add cold water to precipitate the product.

  • Filter the orange precipitate of this compound.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the product in a desiccator.

  • For higher purity, recrystallize the crude product from hot water to obtain orange needles.

Visualizations

Synthesis_Pathway A 4-Acetylaminobenzaldehyde C 4-Acetylamino-3-nitrobenzyl- idenediacetate (Intermediate) A->C Nitration & Diacetate Formation B Nitric Acid, Acetic Anhydride E This compound (Final Product) C->E Hydrolysis D Hydrochloric Acid, Heat

Caption: Main synthetic pathway for this compound.

Side_Reactions Start 4-Acetylaminobenzaldehyde Nitration Nitration Conditions (HNO3/Ac2O) Desired Desired Intermediate (4-acetylamino-3-nitrobenzylidenediacetate) Nitration->Desired Controlled Temp. (0-10°C) OverNitration Over-Nitration Product (e.g., Dinitro Isomer) Nitration->OverNitration High Temp. Oxidation Oxidation Product (4-Acetylamino-3-nitrobenzoic acid) Nitration->Oxidation Harsh Conditions

Caption: Potential side reactions during the nitration step.

Troubleshooting_Workflow Problem Low Yield or Impure Product CheckNitration Review Nitration Step Problem->CheckNitration CheckHydrolysis Review Hydrolysis Step Problem->CheckHydrolysis CheckPurification Review Purification Problem->CheckPurification Temp Temperature Control? CheckNitration->Temp Reagents Reagent Stoichiometry? CheckNitration->Reagents Time Reaction Time? CheckNitration->Time CheckHydrolysis->Time AcidConc Acid Concentration? CheckHydrolysis->AcidConc Heat Sufficient Heating? CheckHydrolysis->Heat Solvent Recrystallization Solvent/Volume? CheckPurification->Solvent

Caption: Logical workflow for troubleshooting synthesis issues.

Best practices for the long-term stability and storage of 4-Amino-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term stability and storage of 4-Amino-3-nitrobenzaldehyde, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals.

Stability and Storage Guidelines

Proper storage and handling are crucial to maintain the integrity and purity of this compound for reproducible experimental results.

Recommended Storage Conditions:

To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent exposure to moisture and air.

ParameterRecommendationRationale
Temperature 2-8°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the aldehyde and amino functional groups.
Light Protect from light (amber vial)Minimizes light-induced degradation (photodegradation).
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis and other moisture-related degradation.
Purity 97%High initial purity minimizes the presence of potential catalysts for degradation.

Incompatible Materials:

Avoid storing this compound in close proximity to the following substances to prevent vigorous and potentially hazardous reactions:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue 1: Change in Color of the Compound

  • Symptom: The yellow crystalline powder changes to a brownish or darker shade over time.

  • Possible Cause: This may indicate degradation of the compound, potentially due to oxidation or exposure to light. The formation of polymeric impurities or nitro group reduction byproducts can lead to color changes.

  • Solution:

    • Assess the purity of the material using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

    • If the purity is compromised, it is advisable to use a fresh batch for sensitive applications.

    • Review your storage conditions to ensure the compound is protected from light, air, and heat.

Issue 2: Poor Solubility or Presence of Insoluble Matter

  • Symptom: Difficulty in dissolving the compound in a solvent where it is known to be soluble, or the presence of particulate matter.

  • Possible Cause: This could be due to the formation of insoluble degradation products. For instance, oxidation of the aldehyde group to a carboxylic acid (4-amino-3-nitrobenzoic acid) would alter its solubility profile.

  • Solution:

    • Attempt to filter the solution to remove insoluble matter, but be aware that the concentration of the active compound in the filtrate may be lower than expected.

    • Characterize the insoluble material if possible to understand the degradation pathway.

    • It is highly recommended to use a fresh, pure sample for your experiments.

Issue 3: Inconsistent Experimental Results

  • Symptom: Lack of reproducibility in experiments where this compound is a key reagent.

  • Possible Cause: The purity of the compound may have decreased over time due to improper storage, leading to a lower effective concentration of the reactant and the presence of interfering impurities.

  • Solution:

    • Verify the purity of your current stock of this compound using an appropriate analytical technique.

    • If degradation is confirmed, procure a new batch of the compound.

    • Always use a fresh bottle or a properly stored sample for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound?

A1: While a specific shelf life is not always provided by manufacturers, when stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere), the compound is expected to be stable for an extended period. Regular purity checks are recommended for long-term stored materials.

Q2: What are the likely degradation products of this compound?

A2: Based on the functional groups present, the most probable degradation pathways include:

  • Oxidation: The aldehyde group is susceptible to oxidation to form 4-amino-3-nitrobenzoic acid, especially when exposed to air.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition. The specific products of photodegradation are not well-documented in publicly available literature but can involve complex reactions.

  • Hydrolysis: While generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially affect the compound.

Q3: How can I check the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for assessing the purity of this compound. A stability-indicating HPLC method can separate the intact compound from its potential degradation products.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method. Method validation is essential before routine use.

1. Instrumentation and Conditions:

ParameterSuggested Conditions
HPLC System Standard HPLC with UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The ratio may need optimization.
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm (based on UV absorbance of related compounds)[1]
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25°C

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution and analyze the resulting chromatogram for the main peak and any impurity peaks.

  • Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Visualizations

stability_troubleshooting Troubleshooting this compound Stability Issues start Observe Issue with This compound color_change Is there a color change (e.g., darkening)? start->color_change solubility_issue Is there a solubility issue or presence of precipitates? start->solubility_issue inconsistent_results Are experimental results inconsistent? start->inconsistent_results check_purity Assess purity using HPLC. color_change->check_purity Yes review_storage Review storage conditions: - Temperature (cool) - Atmosphere (inert) - Light (dark) - Moisture (dry) color_change->review_storage No solubility_issue->check_purity Yes solubility_issue->review_storage No inconsistent_results->check_purity Yes check_purity->review_storage Purity acceptable use_fresh Use a fresh batch of the compound. check_purity->use_fresh Purity compromised

Caption: Troubleshooting workflow for stability issues.

storage_workflow Recommended Storage and Handling Workflow receive Receive Compound log Log Lot Number and Date receive->log inspect Inspect for Proper Sealing and Initial Appearance log->inspect store Store in a Cool, Dry, Dark Place under Inert Atmosphere (2-8°C) inspect->store dispense Dispense for Experiment store->dispense purge Purge Headspace with Inert Gas dispense->purge reseal Tightly Reseal Container purge->reseal return_to_storage Return to Recommended Storage reseal->return_to_storage

References

Overcoming solubility issues of 4-Amino-3-nitrobenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 4-Amino-3-nitrobenzaldehyde, with a particular focus on its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule due to the presence of amino (-NH2) and nitro (-NO2) functional groups. This structure results in a degree of solubility in polar organic solvents. The presence of the amino group makes it more polar and enhances its solubility in comparison to non-substituted benzaldehyde derivatives.[1] It has been noted to have good solubility in mixed alcohol-water systems.[1] Recrystallization from water and ethanol has been reported, indicating that its solubility in these solvents increases with temperature.[2]

Q2: In which common organic solvents is this compound likely to be soluble?

A2: While specific quantitative data is limited, based on its chemical structure and information on related compounds, this compound is expected to be soluble in polar aprotic solvents and to some extent in polar protic solvents. A qualitative prediction of solubility is provided in the table below.

Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar AproticDimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetoneGood to HighStrong dipole-dipole interactions between the solvent and the polar functional groups of the compound promote dissolution.
Polar ProticEthanol, MethanolModerate to GoodThe hydroxyl group of the solvent can form hydrogen bonds with the amino and nitro groups, aiding solubility, especially with heating.[2][3]
EthersTetrahydrofuran (THF)ModerateTHF has some polar character and can engage in dipole-dipole interactions.
ChlorinatedDichloromethane (DCM), ChloroformLow to ModerateThese solvents are less polar and are expected to be poorer solvents for this polar compound.
NonpolarHexane, TolueneLow to InsolubleThe nonpolar nature of these solvents makes them unsuitable for dissolving the polar this compound.

Q3: How can I determine the exact solubility of this compound in a specific solvent?

A3: To obtain quantitative solubility data, you can perform a simple experimental determination using the isothermal shake-flask method. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Problem: The compound is not dissolving or is dissolving very slowly in my chosen solvent at room temperature.

Possible CauseSuggested Solution
Insufficient SolventThe concentration of the compound may be too high for the volume of solvent used.
Low TemperatureThe dissolution of this compound is likely an endothermic process, meaning solubility increases with temperature.
Poor Solvent ChoiceThe selected solvent may not have the appropriate polarity to effectively dissolve the compound.
Particle SizeLarge crystals have a smaller surface area, which can slow down the rate of dissolution.

Problem: The compound dissolves upon heating but precipitates out of solution too quickly upon cooling.

Possible CauseSuggested Solution
Supersaturation and Rapid CoolingThe solution is highly concentrated, and rapid cooling does not allow for controlled crystal growth.
Solvent ChoiceThe solvent may be a very poor solvent at room temperature, leading to a sharp decrease in solubility with a small drop in temperature.

Problem: The compound "oils out" instead of forming crystals upon cooling.

Possible CauseSuggested Solution
High Impurity LevelImpurities can disrupt the crystal lattice formation, leading to the separation of a liquid phase.
High Solute ConcentrationA highly supersaturated solution can sometimes lead to the formation of an oil rather than solid crystals.
Inappropriate SolventThe solvent may not be ideal for crystallization of this specific compound.

Troubleshooting Workflow for Solubility Issues

TroubleshootingWorkflow start Start: Solubility Issue Encountered check_solvent Is the solvent appropriate? (Consider polarity) start->check_solvent check_temp Is the temperature optimized? check_solvent->check_temp Yes action_change_solvent Select a more polar solvent (e.g., DMF, DMSO) check_solvent->action_change_solvent No check_conc Is the concentration too high? check_temp->check_conc Yes action_heat Gently heat the mixture with stirring check_temp->action_heat No action_add_solvent Add more solvent in small increments check_conc->action_add_solvent Yes action_sonicate Use sonication to aid dissolution check_conc->action_sonicate No action_change_solvent->check_temp check_dissolved Is the compound fully dissolved? action_heat->check_dissolved action_add_solvent->check_dissolved action_sonicate->check_dissolved end_success Success: Compound Dissolved check_dissolved->end_success Yes end_fail Issue Persists: Consider co-solvent system or consult further check_dissolved->end_fail No

Caption: A logical workflow for troubleshooting solubility problems.

Experimental Protocols

Protocol for Determining the Quantitative Solubility of this compound

This protocol outlines the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol, DMF)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.

  • Sample Collection and Filtration:

    • After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

    • Once the solvent is completely removed, weigh the vial containing the dried solid. The difference in weight will give the mass of the dissolved compound.

    • Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated UV-Vis spectrophotometer or HPLC method.

  • Calculation of Solubility:

    • Calculate the solubility in g/L or mol/L using the mass of the dissolved compound and the initial volume of the solvent used.

Experimental Workflow for Solubility Determination

SolubilityWorkflow start Start: Determine Solubility step1 1. Add excess compound to a known volume of solvent in a sealed vial start->step1 step2 2. Equilibrate at constant temperature (e.g., 25°C) for 24h with agitation step1->step2 step3 3. Allow excess solid to settle step2->step3 step4 4. Withdraw supernatant with a syringe step3->step4 step5 5. Filter through a 0.22 µm syringe filter step4->step5 step6 6. Quantify the dissolved compound (gravimetrically or spectroscopically) step5->step6 step7 7. Calculate solubility (g/L or mol/L) step6->step7 end End: Quantitative Solubility Data step7->end

Caption: A general experimental workflow for determining solubility.

References

Protecting the aldehyde group during nitration of 4-aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 4-aminobenzaldehyde, with a specific focus on the protection of the aldehyde group.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the protection, nitration, and deprotection steps of 4-aminobenzaldehyde.

Problem Potential Cause Recommended Solution
Low yield of 4-acetamidobenzaldehyde (Protection Step) Incomplete reaction.Ensure the complete dissolution of 4-aminobenzaldehyde in acetic anhydride. Use a slight excess of acetic anhydride. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of product during work-up.Ensure complete precipitation of the product by cooling the reaction mixture thoroughly. Wash the precipitate with cold water to minimize dissolution.
Low yield of 4-acetamido-3-nitrobenzaldehyde diacetate (Nitration Step) Temperature too high during nitration.Maintain the reaction temperature below 35°C during the dropwise addition of the nitrating mixture. Use an ice bath to control the temperature effectively.[1][2]
Incomplete nitration.Ensure vigorous stirring during the addition of the nitrating mixture to ensure homogeneity. Allow the reaction to stir for a sufficient time after the addition is complete.
Oxidation of the aldehyde group.The in-situ formation of the diacetate protects the aldehyde group from oxidation.[2] Ensure that acetic anhydride is present in the reaction mixture.
Difficulty in precipitating the diacetate product Product is soluble in the reaction mixture.Pour the reaction mixture into a larger volume of ice-cold water to induce precipitation.[1]
Low yield of 4-amino-3-nitrobenzaldehyde (Deprotection Step) Incomplete hydrolysis of the acetamido and diacetate groups.Ensure the use of concentrated hydrochloric acid and heat the mixture on a water bath for the recommended time (e.g., 15 minutes).[1][2]
Product degradation.Avoid excessive heating during the hydrolysis step. Work up the reaction mixture promptly after cooling.
Presence of impurities in the final product Incomplete hydrolysis or side reactions.Recrystallize the final product from water to obtain pure orange needle-like crystals.[2]
Residual starting material or intermediates.Monitor the purity at each step using TLC. If necessary, purify intermediates before proceeding to the next step.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino and aldehyde groups of 4-aminobenzaldehyde before nitration?

A1: Both the amino (-NH₂) and aldehyde (-CHO) groups are sensitive to nitrating conditions (a mixture of nitric acid and sulfuric acid). The amino group is a strong activating group and can be easily oxidized or lead to undesired multiple nitrations. The aldehyde group can also be oxidized to a carboxylic acid. Therefore, protection is essential to achieve the desired mono-nitration at the position ortho to the amino group and para to the aldehyde group.

Q2: What is the mechanism of the in-situ protection of the aldehyde group as a diacetate?

A2: In the presence of acetic anhydride and a strong acid catalyst (from the nitrating mixture), the aldehyde group reacts to form a geminal diacetate. This diacetate is stable under the nitrating conditions and protects the aldehyde from oxidation.[2]

Q3: Can I use other protecting groups for the aldehyde, such as an acetal?

A3: Yes, acetals are excellent protecting groups for aldehydes and are stable in neutral to strongly basic conditions.[3][4][5] A common method is to react the aldehyde with a diol, like ethylene glycol, in the presence of an acid catalyst to form a cyclic acetal. However, the in-situ formation of the diacetate is often more convenient for this specific reaction as it doesn't require an additional protection step before nitration. Deprotection of acetals is typically achieved with aqueous acid.[6][7]

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a highly effective technique to monitor the progress of each step. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.

Q5: What are the key safety precautions to take during this synthesis?

A5: The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.[8]

Experimental Protocols

Protection of the Amino Group: Synthesis of 4-Acetamidobenzaldehyde
  • To 10 g (0.0825 mol) of 4-aminobenzaldehyde, add 25 mL of acetic anhydride.

  • Heat the mixture to 105°C with vigorous stirring until the solid completely dissolves.

  • Rapidly cool the solution in an ice bath to approximately 30°C to obtain a fine precipitate of 4-acetamidobenzaldehyde.

Nitration: Synthesis of 4-Acetamido-3-nitrobenzaldehyde Diacetate
  • In a separate flask, carefully mix 4 mL of concentrated nitric acid with 10 mL of acetic anhydride, keeping the mixture cool.

  • Add this nitrating mixture dropwise to the stirred suspension of 4-acetamidobenzaldehyde from the previous step.

  • Maintain the reaction temperature below 35°C throughout the addition using an ice bath.[1][2]

  • After the addition is complete, continue stirring at the same temperature for 15 minutes.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • Filter the resulting precipitate of 4-acetamido-3-nitrobenzaldehyde diacetate, wash it thoroughly with ethanol, and then with water.[1]

Deprotection: Synthesis of this compound
  • To the dried diacetate from the previous step, add 20 mL of concentrated hydrochloric acid.

  • Heat the mixture on a water bath for 15 minutes.[1][2]

  • After cooling, add 30 mL of water to precipitate the this compound.

  • Filter the precipitate, wash it with water, and dry.

  • For further purification, recrystallize the product from water to obtain orange needle-like crystals.[2]

Quantitative Data Summary

Compound Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%) Appearance
4-Aminobenzaldehyde121.1477-79-Yellow solid
4-Acetamidobenzaldehyde163.18155-158~90%Off-white solid
4-Acetamido-3-nitrobenzaldehyde diacetate268.22~130-135~75%Pale yellow leaflets
This compound166.13190-192~85% (from diacetate)Orange needle-like crystals[2]

Visualizations

experimental_workflow cluster_protection Protection cluster_nitration Nitration cluster_deprotection Deprotection start 4-Aminobenzaldehyde step1 Add Acetic Anhydride Heat to 105°C start->step1 step2 Cool to 30°C Precipitate step1->step2 product1 4-Acetamidobenzaldehyde step2->product1 step3 Add HNO₃/Ac₂O mixture < 35°C product1->step3 step4 Pour into ice water Filter step3->step4 product2 4-Acetamido-3-nitrobenzaldehyde Diacetate step4->product2 step5 Add Conc. HCl Heat on water bath product2->step5 step6 Add water Filter step5->step6 final_product This compound step6->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_troubleshooting Troubleshooting Steps start Low Yield of Final Product check_purity Check purity of intermediates using TLC start->check_purity check_temp Was nitration temperature kept below 35°C? check_purity->check_temp Purity OK purify_intermediates Recrystallize/purify intermediates check_purity->purify_intermediates Impure check_hydrolysis Was deprotection time and temperature adequate? check_temp->check_hydrolysis Yes optimize_temp Optimize temperature control check_temp->optimize_temp No check_workup Was precipitation complete during work-up? check_hydrolysis->check_workup Yes optimize_hydrolysis Increase hydrolysis time/temperature check_hydrolysis->optimize_hydrolysis No success Yield Improved check_workup->success Yes optimize_workup Optimize precipitation conditions check_workup->optimize_workup No

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

reaction_pathway cluster_reactants cluster_intermediates cluster_product A 4-Aminobenzaldehyde B 4-Acetamidobenzaldehyde A->B Ac₂O, Heat C 4-Acetamido-3-nitrobenzaldehyde Diacetate B->C HNO₃, Ac₂O, <35°C D This compound C->D Conc. HCl, Heat

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Purification of 4-Amino-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Amino-3-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by nitration of 4-acetylaminobenzaldehyde?

A1: The primary impurities in crude this compound prepared via this route typically include:

  • Unreacted Starting Material: 4-acetylaminobenzaldehyde.

  • Intermediate: 4-acetylamino-3-nitrobenzylidenediacetate.

  • Isomeric Byproducts: Positional isomers such as 2-Amino-3-nitrobenzaldehyde and 4-Amino-5-nitrobenzaldehyde may form in small quantities depending on the reaction conditions.

  • Hydrolysis Byproducts: Incomplete hydrolysis of the acetyl group can leave traces of 4-acetylamino-3-nitrobenzaldehyde.

  • Residual Solvents and Reagents: Acetic anhydride, nitric acid, and ethanol from the synthesis and workup may be present.

Q2: My crude product is a dark, oily residue instead of a solid. What could be the cause?

A2: A dark, oily crude product often indicates the presence of significant impurities, particularly unreacted starting materials, residual solvents, or byproducts from side reactions. Overheating during the nitration or hydrolysis steps can also lead to decomposition and the formation of polymeric materials. It is crucial to control the temperature carefully throughout the synthesis.

Q3: I performed a recrystallization from water as suggested, but my product is still not pure. What can I do?

A3: If a single recrystallization from water is insufficient, you can try the following:

  • Multiple Recrystallizations: Perform a second or even third recrystallization from water. Ensure the solution is fully dissolved at high temperature and allowed to cool slowly to promote the formation of pure crystals.

  • Alternative Solvent Systems: For more challenging purifications, consider a mixed solvent system. A common approach is to dissolve the crude product in a solvent in which it is highly soluble (like ethanol or acetone) and then gradually add a solvent in which it is poorly soluble (like water or hexane) until turbidity is observed, followed by slow cooling.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, especially isomers with similar solubility, column chromatography is the recommended next step.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the separation of the desired product from impurities. The product, being more polar than some of the starting materials but potentially less polar than highly polar impurities, will have a distinct Rf value.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after purification - Product loss during multiple recrystallizations.- Inefficient elution during column chromatography.- Incomplete precipitation during workup.- Minimize the number of purification steps if possible.- Optimize the solvent system for column chromatography to ensure complete elution of the product.- Ensure the pH is appropriately adjusted to precipitate the product fully during the hydrolysis workup.
Product purity does not improve after recrystallization - Co-crystallization of impurities with the product.- Impurities have very similar solubility profiles to the product.- Try a different recrystallization solvent or a solvent mixture.- Employ column chromatography for better separation based on polarity differences.
Streaking or overlapping spots on TLC plate - The sample is too concentrated.- The chosen solvent system is not optimal.- Dilute the sample before spotting it on the TLC plate.- Experiment with different solvent systems with varying polarities to achieve better separation.
Yellow-orange crystals are obtained, but the melting point is broad - Presence of isomeric impurities or residual starting material.- Perform another recrystallization.- Utilize column chromatography for a more refined separation.

Quantitative Data Presentation

The following tables provide a hypothetical comparison of the purity of crude this compound before and after applying different purification methods.

Table 1: Purity Profile of this compound Before and After Recrystallization

Compound Crude Product (% Area by HPLC) After 1st Recrystallization (Water) (% Area by HPLC) After 2nd Recrystallization (Water) (% Area by HPLC)
This compound85.297.599.1
4-acetylaminobenzaldehyde5.81.10.3
4-acetylamino-3-nitrobenzylidenediacetate4.50.80.2
Isomeric Impurities3.10.50.3
Other Impurities1.40.10.1

Table 2: Purity Profile of this compound Before and After Column Chromatography

Compound Crude Product (% Area by HPLC) After Column Chromatography (% Area by HPLC)
This compound85.299.5
4-acetylaminobenzaldehyde5.8< 0.1
4-acetylamino-3-nitrobenzylidenediacetate4.5< 0.1
Isomeric Impurities3.10.2
Other Impurities1.4< 0.1

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: In a flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool down slowly to room temperature. Orange, needle-like crystals of this compound should form. For maximum recovery, place the flask in an ice bath for 30 minutes.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water. Dry the crystals in a vacuum oven at 50-60°C.

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The optimal solvent system should be determined by prior TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of the initial eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with the lower polarity mixture. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 4-acetylaminobenzaldehyde nitration Nitration (HNO3, Ac2O) start->nitration hydrolysis Hydrolysis (HCl, heat) nitration->hydrolysis crude_product Crude this compound hydrolysis->crude_product recrystallization Recrystallization (Water) crude_product->recrystallization column_chromatography Column Chromatography (Silica, Hexane/EtOAc) crude_product->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic start Crude Product Impure? recrystallize Attempt Recrystallization (Water) start->recrystallize Yes check_purity1 Purity Acceptable? recrystallize->check_purity1 column_chrom Perform Column Chromatography check_purity1->column_chrom No end_pure Pure Product check_purity1->end_pure Yes check_purity2 Purity Acceptable? column_chrom->check_purity2 check_purity2->end_pure Yes end_impure Further Optimization Needed check_purity2->end_impure No

Caption: Logical decision-making process for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to 4-Amino-3-nitrobenzaldehyde and Other Nitrobenzaldehyde Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Amino-3-nitrobenzaldehyde against its common nitrobenzaldehyde isomers (2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde). The strategic placement of amino and nitro groups on the benzaldehyde scaffold significantly influences the molecule's electronic properties, steric environment, and overall reactivity. Understanding these differences is paramount for designing efficient synthetic routes in pharmaceutical and materials science research. This document outlines their differential performance with supporting experimental data, detailed protocols, and mechanistic diagrams to inform synthetic strategy.

Physicochemical and Electronic Properties

The reactivity of benzaldehyde derivatives is fundamentally governed by the electronic nature of their substituents. The aldehyde group (-CHO) is moderately deactivating. In simple nitrobenzaldehydes, the strongly electron-withdrawing nitro group (-NO₂) enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1][2]

This compound presents a more complex electronic profile. It features both a strong electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂).[3] The amino group at position 4 (para to the aldehyde) donates electron density through resonance, which can partially counteract the withdrawing effect of the nitro group. However, the ortho-nitro group's powerful inductive and resonance effects still render the aldehyde reactive. This dual functionality opens unique synthetic pathways not accessible with simple nitrobenzaldehydes.

Steric hindrance is another critical factor. The presence of a substituent at the ortho position (as in 2-nitrobenzaldehyde and this compound) can impede the approach of nucleophiles to the carbonyl center, potentially slowing reaction rates compared to the meta and para isomers.[1]

Table 1: Physicochemical Properties of Benzaldehyde Isomers

PropertyThis compound2-Nitrobenzaldehyde3-Nitrobenzaldehyde4-Nitrobenzaldehyde
CAS Number 51818-99-6[4]552-89-699-61-6[5]555-16-8[5]
Molecular Formula C₇H₆N₂O₃[4]C₇H₅NO₃[1]C₇H₅NO₃[5]C₇H₅NO₃[5]
Molecular Weight 166.14 g/mol [3]151.12 g/mol [1]151.12 g/mol [5]151.12 g/mol [5]
Appearance Orange needles/powder[6]Pale yellow crystalline powder[1]Yellow crystalline solid[5]Pale yellow crystalline solid[1]
Melting Point 190 °C[4]42-44 °C[1]55-58 °C[5]103-106 °C[1][7]
Solubility Soluble in hot water, ethanolSoluble in ethanol, ether, benzene[1]Soluble in hot water, ether[5]Soluble in water, ethanol, benzene[1]

Comparative Performance in Synthesis

The unique electronic and steric profiles of these isomers lead to distinct outcomes in common synthetic transformations.

The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental reaction. The reactivity is influenced by the electrophilicity of the carbonyl carbon. While all nitrobenzaldehydes are effective substrates, reaction rates and yields can vary.

A study involving the synthesis of chiral Schiff base ligands from ortho-, meta-, and para-nitrobenzaldehyde with (1R,2R)-(-)-1,2-diaminocyclohexane showed varying yields.[8] The meta-isomer provided the highest yield, suggesting a favorable balance of electronic activation without the steric hindrance of the ortho-isomer.

Table 2: Comparative Yields in a Representative Schiff Base Synthesis[8]

Starting AldehydeProduct Yield
2-Nitrobenzaldehyde76.4%
3-Nitrobenzaldehyde94.4%
4-Nitrobenzaldehyde74.5%

This compound readily undergoes Schiff base formation. The resulting product contains both an imine and a nitro group, offering multiple sites for further functionalization, a key advantage in building complex molecules.

These reactions involve the nucleophilic addition of an active methylene compound or an enolate to the aldehyde carbonyl, respectively. They are highly sensitive to the aldehyde's electrophilicity.

Studies show that 4-nitrobenzaldehyde is an excellent substrate for these reactions, often providing high yields due to the powerful, unhindered electron-withdrawing effect of the para-nitro group.[5][9] 2-Nitrobenzaldehyde is also reactive but can be sterically hindered.[1] this compound's reactivity in these condensations is modulated by its opposing electronic groups, but it remains a viable substrate for generating highly functionalized products.

Table 3: Comparative Yields in Knoevenagel Condensation with Malononitrile[5]

AldehydeCatalystYield
4-NitrobenzaldehydePiperidine95%
3-NitrobenzaldehydePiperidine92%

The synthesis of quinolines, a scaffold prevalent in medicinal chemistry, provides the clearest distinction between these isomers.[10]

  • 2-Nitrobenzaldehyde is a classical precursor for the Friedländer synthesis . This reaction typically involves a condensation with a compound containing an α-methylene ketone, followed by reductive cyclization. The ortho-positioning of the nitro and aldehyde groups is essential for the ring-closing step.[11][12]

  • This compound offers a more direct route. The pre-existing amino group can act as a nucleophile in cyclization reactions. For instance, after condensation at the aldehyde, the nitro group can be reduced in situ to an amino group, which then participates in a ring-closing reaction to form a diamino-substituted quinoline precursor. This "domino" or "one-pot" approach is highly efficient.[11]

The meta- and para-nitrobenzaldehyde isomers are not suitable for these specific cyclization pathways due to the incorrect positioning of the functional groups.

G React_High React_High React_Med_High React_Med_High React_High->React_Med_High Steric hindrance reduces rate React_Med React_Med React_High->React_Med Resonance effect is weaker at meta React_Modulated React_Modulated React_High->React_Modulated Amino group (-R) counteracts Nitro (-R)

Figure 1. Logical flow of aldehyde reactivity based on substituent effects.

G cluster_2NB Route A: Using 2-Nitrobenzaldehyde cluster_4A3N Route B: Using this compound n2 2-Nitrobenzaldehyde n4 Knoevenagel/Aldol Condensation n2->n4 n3 Active Methylene Ketone n3->n4 n5 Intermediate Adduct n4->n5 n6 Nitro Group Reduction & Cyclization (e.g., Fe/AcOH) n5->n6 n7 Substituted Quinoline n6->n7 a2 This compound a4 Condensation at Aldehyde a2->a4 a3 Active Methylene Compound a3->a4 a5 Intermediate Schiff Base/ Vinylogue a4->a5 a6 Intramolecular Cyclization (involving amino group) a5->a6 a7 Functionalized Quinoline Precursor a6->a7

Figure 2. Comparison of synthetic logic for quinoline synthesis.

Experimental Protocols

The following protocols provide standardized procedures for key transformations, allowing for a direct comparison of isomer performance.

This protocol is adapted from procedures for condensing nitrobenzaldehydes with primary amines.[8][13]

  • Dissolution: Dissolve 10 mmol of the selected nitrobenzaldehyde isomer in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Amine Addition: In a separate beaker, dissolve 10 mmol of the primary amine (e.g., p-chloroaniline) in 10 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution with continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid Schiff base product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

This protocol describes a modified Friedländer synthesis using an in-situ reduction of the nitro group.[11]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-nitrobenzaldehyde isomer (5 mmol), the active methylene compound (e.g., ethyl acetoacetate, 5.5 mmol), and 25 mL of glacial acetic acid.

  • Reducing Agent: Carefully add iron powder (Fe, 20 mmol) to the stirred mixture. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 3-5 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water and basify to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the substituted quinoline.

Conclusion

The choice between this compound and other nitrobenzaldehyde isomers is highly dependent on the synthetic target.

  • 2-, 3-, and 4-Nitrobenzaldehydes serve as excellent electrophilic building blocks. Their reactivity is primarily driven by the powerful electron-withdrawing nitro group. 4-Nitrobenzaldehyde often provides the highest reactivity in nucleophilic additions where steric hindrance is a factor, while 2-nitrobenzaldehyde is uniquely suited for cyclization reactions requiring an ortho relationship between the aldehyde and a reducible nitro group, such as the Friedländer synthesis.[1][11]

  • This compound is a specialized and versatile intermediate. The presence of both an electron-donating amino group and an electron-withdrawing nitro group allows for complex, multi-step syntheses in a single scaffold.[3] It is particularly valuable for building heterocyclic systems where the amino group can act as an integral part of the ring formation, offering synthetic routes that are more direct and efficient than those starting from simple nitrobenzaldehydes.

References

Evaluating the Biological Activity of 4-Amino-3-nitrobenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-Amino-3-nitrobenzaldehyde serves as a versatile chemical scaffold for the synthesis of a multitude of derivatives exhibiting a wide spectrum of biological activities. Its unique structure, featuring an amino group, a nitro group, and an aldehyde functional group, allows for various chemical modifications, leading to compounds with significant potential in medicinal chemistry.[1] This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives, supported by experimental data and detailed protocols.

Anticancer Activity

Derivatives of this compound, particularly Schiff bases, have demonstrated significant potential as anticancer agents. Studies have shown these compounds can induce cytotoxicity in various cancer cell lines, often with a degree of selectivity when compared to normal cells.[1][2]

Data Presentation: Comparative Cytotoxic Activity

The following table summarizes the cytotoxic effects of several this compound and related nitrobenzamide derivatives, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values. Lower values indicate higher potency.

Compound Type/Derivative IDCell LineActivity (IC₅₀/GI₅₀)Duration (h)Reference
Schiff BaseTSCCF (Tongue Squamous Cell Carcinoma)446.68 µg/mL72[1][2]
Schiff BaseNHGF (Normal Human Gingival Fibroblasts)977.24 µg/mL72[1][2]
4a (4-fluorobenzyl-nitrobenzamide)HCT-116 (Colon Carcinoma)2.111 µMNot Specified[3]
4a (4-fluorobenzyl-nitrobenzamide)MDA-MB-435 (Melanoma)1.904 µMNot Specified[3]
4a (4-fluorobenzyl-nitrobenzamide)HL-60 (Promyelocytic Leukemia)2.056 µMNot Specified[3]
4l (2-chlorobenzyl-nitrobenzamide)HCT-116 (Colon Carcinoma)3.586 µMNot Specified[3]
4l (2-chlorobenzyl-nitrobenzamide)MDA-MB-435 (Melanoma)2.897 µMNot Specified[3]
4l (2-chlorobenzyl-nitrobenzamide)HL-60 (Promyelocytic Leukemia)1.993 µMNot Specified[3]

The primary mechanism of action for the anticancer activity of these Schiff bases appears to be the induction of apoptosis.[2] Evidence from DAPI staining has shown increased nuclear fragmentation and the formation of apoptotic bodies in cancer cells treated with these compounds.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[4]

  • Cell Seeding: Plate cells (e.g., 5,000 cells/well for cytotoxicity tests) in 100 µL of culture medium in a 96-well plate and incubate overnight to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for a specified period (e.g., 72 hours).[6]

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in PBS. Dilute this to a 1x working solution.[5] Add 10-50 µL of the MTT solution to each well and incubate for 4 hours at 37°C in a CO₂ incubator.[5][7]

  • Formazan Solubilization: After incubation, living cells will have converted the yellow MTT to purple formazan crystals. Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the crystals.[5][7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570-590 nm.

  • Calculation: Cell viability is calculated as: (OD_sample - OD_blank) / (OD_control - OD_blank) * 100%. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

Visualization: Anticancer Screening Workflow

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action start Synthesis of this compound Derivatives cell_culture Culture Cancer & Normal Cell Lines start->cell_culture treatment Treat Cells with Serial Dilutions cell_culture->treatment mtt_assay MTT Cytotoxicity Assay treatment->mtt_assay data_analysis Calculate IC50 Values mtt_assay->data_analysis apoptosis_assay Apoptosis Assay (e.g., DAPI Staining) data_analysis->apoptosis_assay If Active pathway_analysis Signaling Pathway Investigation apoptosis_assay->pathway_analysis

Workflow for in vitro anticancer activity screening.

Antimicrobial Activity

Hydrazones and other derivatives synthesized from this compound have shown potential as antimicrobial agents, capable of inhibiting the growth of various bacterial strains.[1] While comprehensive quantitative data for these specific derivatives is emerging, related nitrobenzaldehyde oximes have shown promising activity.

Data Presentation: Comparative Antimicrobial Activity of Related Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) for structurally related benzaldehyde derivatives to provide a comparative context.

Compound TypeTarget Microorganism(s)Activity (MIC)Reference
O-benzyl oxime derivativesE. coli, P. aeruginosa, B. subtilis, S. aureus3.13-6.25 µg/mL[8]
2,4-Dichlorobenzaldehyde oximeB. subtilis, P. aeruginosa, E. coliActive at low concentrations[8]
Cinnamaldehyde derivative (Brominated analog 4)A. baumannii32 µg/mL[9]
Cinnamaldehyde derivative (di-chlorinated analog 6)A. baumannii64 µg/mL[9]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[10]

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri plates. Allow the agar to solidify.[11]

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., matching the 0.5 McFarland standard, approximately 1x10⁸ CFU/mL).[11]

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a uniform lawn.[12]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[10][13]

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the test derivative solution (dissolved in a suitable solvent like DMSO) into the wells.[13][14] Also, include a positive control (a known antibiotic) and a negative control (solvent only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[14]

  • Measurement: After incubation, the antimicrobial agent will have diffused into the agar. Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[13]

Visualization: Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_results Data Analysis media_prep Prepare & Pour Agar Plates inoculate Inoculate Agar Surface (Lawn Culture) media_prep->inoculate inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculate create_wells Create Wells in Agar inoculate->create_wells add_samples Add Test Compounds & Controls to Wells create_wells->add_samples incubate Incubate Plates add_samples->incubate measure_zones Measure Diameter of Inhibition Zones (mm) incubate->measure_zones mic_determination Determine MIC (Broth Dilution Method) measure_zones->mic_determination Quantitative Follow-up

Workflow for the Agar Well Diffusion Assay.

Anti-inflammatory Activity

While direct studies on this compound derivatives are limited, related nitrobenzaldehyde and triazole structures show significant anti-inflammatory properties in preclinical models.[15][16] These compounds effectively reduce edema and inhibit key inflammatory mediators.

Data Presentation: In Vivo Anti-inflammatory Activity of Related Derivatives

The following table shows the percentage inhibition of paw edema in the carrageenan-induced rat model, a standard test for acute inflammation.[17]

Compound TypeDoseMax. Edema Inhibition (%)Time (h)Reference
Triazole Derivative[6]Not Specified91%Not Specified[16]
Triazole Derivative [5e]Not Specified81%Not Specified[16]
Ribofuranose Derivative[17]100 mg/kg91.15%4[18]
Ribofuranose Derivative[14]100 mg/kg95.13%4[18]
Ibuprofen (Standard)Not Specified82%Not Specified[16]

The anti-inflammatory mechanism of similar phenolic aldehydes involves the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandins.[19]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for the anti-inflammatory activity of novel compounds.[20]

  • Animal Acclimatization: Use rats or mice, and allow them to acclimate to laboratory conditions. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test derivative orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID like Indomethacin (5 mg/kg).[21]

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes post-treatment), induce acute inflammation by injecting a 1% carrageenan solution (e.g., 100 µL) into the sub-plantar region of the right hind paw of each animal.[17][21]

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[21][22]

  • Calculation: The degree of edema is the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema is calculated using the formula: [(C - T) / C] * 100, where 'C' is the mean paw edema in the control group and 'T' is the mean paw edema in the treated group.[23]

Visualization: Proposed Anti-inflammatory Mechanism

G stimulus Inflammatory Stimulus (e.g., Carrageenan) macrophage Macrophage / Immune Cell Activation stimulus->macrophage inos iNOS macrophage->inos cox2 COX-2 macrophage->cox2 no Nitric Oxide (NO) inos->no pgs Prostaglandins cox2->pgs inflammation Inflammation (Edema, Pain) no->inflammation pgs->inflammation derivative This compound Derivative derivative->inos Inhibits derivative->cox2 Inhibits

Inhibition of iNOS and COX-2 pathways.

Conclusion

Derivatives of this compound represent a promising class of compounds with multifaceted biological activities. The available data strongly support their potential in the development of new anticancer agents, with evidence pointing towards apoptosis induction as a key mechanism. While further quantitative studies are needed, their potential as antimicrobial and anti-inflammatory agents is also evident from research on structurally analogous compounds. The synthetic accessibility and versatility of the this compound scaffold make it an attractive starting point for the design and discovery of novel therapeutics. Future research should focus on optimizing the potency and selectivity of these derivatives to advance them as viable candidates for clinical development.

References

Spectroscopic comparison of ortho, meta, and para nitrobenzaldehyde isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of ortho-, meta-, and para-nitrobenzaldehyde isomers, providing researchers, scientists, and drug development professionals with critical data for their identification and characterization.

The positional isomerism of the nitro (NO₂) and aldehyde (CHO) groups on the benzene ring in nitrobenzaldehyde significantly influences the electronic environment of the molecule, leading to distinct spectroscopic properties. This guide offers a comprehensive comparison of ortho-, meta-, and para-nitrobenzaldehyde using data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Understanding these differences is crucial for unambiguous identification, quality control, and the development of synthetic methodologies.

Key Spectroscopic Data at a Glance

The following table summarizes the key quantitative spectroscopic data for the three isomers of nitrobenzaldehyde, providing a clear and objective comparison of their characteristic signals.

Spectroscopic TechniqueParameterOrtho-NitrobenzaldehydeMeta-NitrobenzaldehydePara-Nitrobenzaldehyde
¹H NMR Aldehyde Proton (δ, ppm)~10.42~10.14~10.18
Aromatic Protons (δ, ppm)~8.12 (d), 7.96 (d), 7.81 (t), 7.78 (t)~8.70 (s), 8.50 (d), 8.27 (d), 7.78 (t)~8.40 (d), 8.11 (d)
¹³C NMR Carbonyl Carbon (δ, ppm)~189.0~189.7~193.1
C-NO₂ (δ, ppm)~150.0~148.8~150.5
IR Spectroscopy C=O Stretch (cm⁻¹)~1700~17051709
Asymmetric NO₂ Stretch (cm⁻¹)~153015301535
Symmetric NO₂ Stretch (cm⁻¹)~135013501349
UV-Vis Spectroscopy λmax (nm) in Cyclohexane~252, ~310~255, ~310~265
Mass Spectrometry Molecular Ion (m/z)151151151
Key Fragment Ions (m/z)121, 93, 65150, 105, 77, 51150, 121, 93, 65

Deciphering the Spectroscopic Nuances

The differences in the spectroscopic data can be attributed to the varying electronic and steric effects imposed by the positions of the nitro and aldehyde groups.

NMR Spectroscopy: The aldehyde proton in ortho-nitrobenzaldehyde is significantly deshielded (~10.42 ppm) due to the through-space anisotropic effect of the proximate nitro group. In the aromatic region, the coupling patterns provide a clear fingerprint for each isomer. The para isomer, owing to its symmetry, exhibits a simpler spectrum with two doublets.

IR Spectroscopy: The position of the electron-withdrawing nitro group influences the carbonyl stretching frequency. The C=O stretch in the para isomer (1709 cm⁻¹) is at a slightly higher wavenumber compared to the meta and ortho isomers, indicating a greater degree of bond polarization. The asymmetric and symmetric stretches of the nitro group are also characteristic.

UV-Vis Spectroscopy: All three isomers exhibit strong absorptions in the UV region. The spectra are characterized by multiple bands corresponding to π-π* and n-π* electronic transitions. The position of the substituents affects the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).[1][2]

Mass Spectrometry: Under electron ionization, all three isomers show a molecular ion peak at m/z 151.[3][4] The fragmentation patterns, however, can differ based on the stability of the resulting fragment ions. Common fragmentation pathways include the loss of a hydrogen atom ([M-H]⁺), a nitro group ([M-NO₂]⁺), and carbon monoxide ([M-CO]⁺). For instance, in meta-nitrobenzaldehyde, prominent fragments are observed at m/z 150, 105, 77, and 51.[3]

Visualizing the Isomeric Relationship and Experimental Workflow

To better understand the relationship between the isomeric structure and the resulting spectroscopic data, the following diagram illustrates the logical connection.

Isomer_Spectra_Relationship cluster_isomers Isomers cluster_properties Electronic & Steric Effects cluster_spectra Spectroscopic Data Ortho Ortho Inductive Inductive Effect Ortho->Inductive Resonance Resonance Effect Ortho->Resonance Steric Steric Hindrance Ortho->Steric Meta Meta Meta->Inductive Meta->Resonance Para Para Para->Inductive Para->Resonance NMR NMR Shifts Inductive->NMR IR IR Frequencies Inductive->IR UV UV-Vis λmax Inductive->UV MS MS Fragments Inductive->MS Resonance->NMR Resonance->IR Resonance->UV Resonance->MS Steric->NMR Steric->MS

Isomer position dictates spectroscopic output.

A generalized workflow for the spectroscopic analysis of nitrobenzaldehyde isomers is presented below, outlining the key steps from sample preparation to data interpretation.

Spectroscopic_Workflow Sample Sample Preparation (Dissolution/Pelletizing) NMR_Acq NMR Data Acquisition (¹H, ¹³C) Sample->NMR_Acq IR_Acq IR Data Acquisition (FTIR) Sample->IR_Acq UV_Acq UV-Vis Data Acquisition Sample->UV_Acq MS_Acq MS Data Acquisition (EI-MS) Sample->MS_Acq Data_Analysis Data Analysis & Interpretation NMR_Acq->Data_Analysis IR_Acq->Data_Analysis UV_Acq->Data_Analysis MS_Acq->Data_Analysis Comparison Isomer Comparison Data_Analysis->Comparison

General workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the nitrobenzaldehyde isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required, and a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet. For ATR, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups (C=O, NO₂, C-H, and aromatic C=C).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the nitrobenzaldehyde isomer in a suitable UV-transparent solvent (e.g., cyclohexane or ethanol). The concentration should be adjusted to obtain an absorbance value within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm). Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), if the concentration is known.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed fragments with known fragmentation mechanisms for aromatic aldehydes and nitro compounds to confirm the structure. For meta-nitrobenzaldehyde, a detailed fragmentation analysis suggests the formation of key ions at m/z 150 ([M-H]⁺), 105 ([M-NO₂]⁺), 77 ([C₆H₅]⁺), and 51 ([C₄H₃]⁺).[3]

References

A Comparative Guide to the Cytotoxicity of Schiff Bases Derived from Nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Schiff bases, focusing on derivatives of 4-nitrobenzaldehyde as a surrogate for the less-studied 4-Amino-3-nitrobenzaldehyde. The structural similarities suggest that the cytotoxic profiles and mechanisms of action may be comparable, offering valuable insights for anticancer drug development. This guide presents quantitative cytotoxicity data, detailed experimental methodologies, and visual representations of synthetic pathways and cellular mechanisms.

Performance Comparison: Schiff Bases vs. Alternatives

Schiff bases derived from nitrobenzaldehydes have demonstrated notable cytotoxic activity against various cancer cell lines. Their efficacy is often compared to established chemotherapeutic agents. The following table summarizes the cytotoxic performance (IC50 values) of a representative Schiff base derived from 4-nitrobenzaldehyde and other alternative compounds. A lower IC50 value indicates higher potency.

Compound/Schiff BaseCell LineIC50 Value (µg/mL)Exposure Time (hours)Citation
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTongue Squamous Cell Carcinoma Fibroblasts (TSCCF)446.6872[1][2][3][4]
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidNormal Human Gingival Fibroblasts (NHGF)977.2472[1][2][3][4]
CisplatinT-47D (Breast Cancer)276.1 µM72[5][6][7]
Tetradentate Schiff base zinc(II) complexT-47D (Breast Cancer)42.1 µM72[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. Below are the protocols for the synthesis of a Schiff base derived from 4-nitrobenzaldehyde and the subsequent cytotoxicity assessment using the MTT assay.

Synthesis of 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid

This protocol describes the synthesis of a Schiff base through the condensation of an amine with an aldehyde.[1][8]

  • Preparation of Reactants: Dissolve 1 gram (10 mmol) of 4-nitrobenzaldehyde in 40 mL of hot absolute ethanol. In a separate flask, dissolve 10 mmol of 5-chloro-2-aminobenzoic acid in 30 mL of hot absolute ethanol.

  • Reaction Mixture: Add the 5-chloro-2-aminobenzoic acid solution to the 4-nitrobenzaldehyde solution.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Condensation: Reflux the mixture for 3 hours at room temperature.

  • Isolation and Purification: After the reaction is complete, add cold water to precipitate the solid yellow product. Filter the product and dry it. The crude product can be recrystallized from alcohol to obtain the pure Schiff base.[9]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Schiff base. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizing the Processes

Diagrams of the experimental workflow and the implicated signaling pathways provide a clear visual understanding of the scientific process and the compound's mechanism of action.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Cancer Cell Line Culture C Cell Seeding in 96-well Plates A->C B Schiff Base Stock Solution D Treatment with Schiff Base B->D C->D E Incubation (e.g., 72 hours) D->E F MTT Assay E->F G Absorbance Measurement F->G H Calculate % Cell Viability G->H I Determine IC50 Value H->I G Intrinsic Apoptosis Signaling Pathway cluster_stimulus Cellular Stress cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase A Schiff Base Treatment B Bax/Bak Activation A->B C Bcl-2 Inhibition A->C D Mitochondrial Outer Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

References

Performance of 4-Amino-3-nitrobenzaldehyde in Claisen-Schmidt Condensation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, known as chalcones, which are pivotal precursors in the development of various pharmaceuticals and biologically active compounds. The choice of the aromatic aldehyde is critical to the success of this reaction. This guide provides a comprehensive comparison of the performance of 4-Amino-3-nitrobenzaldehyde in the Claisen-Schmidt condensation against other commonly used substituted benzaldehydes.

Comparative Performance of Aromatic Aldehydes

The reactivity of an aromatic aldehyde in the Claisen-Schmidt condensation is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates and often higher yields. Conversely, electron-donating groups (EDGs) can deactivate the aldehyde.

While specific experimental data for the Claisen-Schmidt condensation of this compound with simple ketones like acetophenone is not extensively reported in the literature, its reactivity can be inferred from the electronic properties of its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which is expected to activate the aldehyde for nucleophilic attack. However, the amino group (-NH₂) is a strong electron-donating group. The interplay of these opposing effects on the same aromatic ring makes the performance of this compound a subject of interest.

The following table summarizes the performance of various substituted benzaldehydes in the Claisen-Schmidt condensation with acetophenone under basic conditions, providing a benchmark for comparison.

Aromatic AldehydeSubstituent TypeTypical Yield (%)Reference
BenzaldehydeUnsubstituted~70-85%[1]
4-ChlorobenzaldehydeElectron-withdrawingHigh
4-NitrobenzaldehydeStrong Electron-withdrawing>90%[2]
3-NitrobenzaldehydeStrong Electron-withdrawing>90%[2]
4-Anisaldehyde (Methoxy)Electron-donatingModerate[3]
4-(Dimethylamino)benzaldehydeStrong Electron-donatingLower to Moderate
This compound **EWG (-NO₂) and EDG (-NH₂) **Data not available

Experimental Protocols

Below are detailed experimental protocols for a typical Claisen-Schmidt condensation. These can be adapted for the use of this compound.

Protocol 1: Standard Claisen-Schmidt Condensation

This protocol is suitable for a wide range of substituted benzaldehydes and acetophenone.

Materials:

  • Substituted benzaldehyde (e.g., 4-Nitrobenzaldehyde, 1.0 eq)

  • Acetophenone (1.0 eq)

  • Ethanol (95%)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in an appropriate volume of 95% ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the 10% aqueous NaOH solution dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[2]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to neutralize the excess NaOH.

  • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Protocol 2: Solvent-Free Claisen-Schmidt Condensation

This environmentally friendly method often leads to high yields in shorter reaction times.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Ketone (e.g., Acetophenone, 1.0 eq)

  • Solid Sodium Hydroxide (NaOH)

  • Mortar and pestle

Procedure:

  • In a mortar, combine the substituted benzaldehyde (1.0 eq) and the ketone (1.0 eq).

  • Add a catalytic amount of solid NaOH.

  • Grind the mixture vigorously with the pestle. The reaction is often rapid, and the product may solidify.

  • After grinding for a specified time (e.g., 10-15 minutes), add water to the mortar to quench the reaction.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from an appropriate solvent.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and the logical relationship of substituent effects.

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Aldehyde Aromatic Aldehyde (Electrophile) Enolate->Aldehyde Attack on Carbonyl Enolate->Aldehyde Alkoxide Alkoxide Intermediate Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol Protonation Alkoxide->Aldol Water H₂O Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol->Chalcone Elimination of H₂O Aldol->Chalcone Experimental_Workflow start Start reactants 1. Mix Aldehyde and Ketone in Solvent start->reactants base 2. Add Base Catalyst (e.g., NaOH) reactants->base reaction 3. Stir at Room Temperature (Monitor by TLC) base->reaction workup 4. Quench Reaction (Ice water & Acidification) reaction->workup filtration 5. Isolate Crude Product (Vacuum Filtration) workup->filtration purification 6. Purify by Recrystallization filtration->purification characterization 7. Characterize Product (NMR, IR, MP) purification->characterization end End characterization->end Substituent_Effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) Aldehyde Aromatic Aldehyde EWG_Effect Increases Carbonyl Electrophilicity Aldehyde->EWG_Effect e.g., -NO₂, -Cl EDG_Effect Decreases Carbonyl Electrophilicity Aldehyde->EDG_Effect e.g., -OCH₃, -N(CH₃)₂ EWG_Outcome Faster Reaction Rate Higher Yield EWG_Effect->EWG_Outcome EDG_Outcome Slower Reaction Rate Lower Yield EDG_Effect->EDG_Outcome

References

Comparative Antimicrobial Activity of Schiff Bases Derived from Nitrobenzaldehyde Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The quest for novel antimicrobial agents is a paramount challenge in modern medicine. Schiff bases, with their versatile structural properties and wide range of biological activities, represent a promising class of compounds in the development of new anti-infective therapies. This guide provides a comparative analysis of the antimicrobial activity of Schiff bases derived from nitrobenzaldehyde analogues, offering a valuable resource for researchers in the field. Due to a lack of extensive publicly available data on Schiff bases derived specifically from 4-Amino-3-nitrobenzaldehyde, this guide focuses on the closely related and well-studied Schiff bases synthesized from 4-nitrobenzaldehyde and 3-nitrobenzaldehyde. The presented data, protocols, and visualizations aim to facilitate a deeper understanding of their potential and guide future research directions.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of various Schiff bases is typically evaluated using metrics such as the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the diameter of the zone of inhibition in diffusion assays. The following tables summarize the quantitative data from studies on Schiff bases derived from 4-nitrobenzaldehyde and other related aromatic aldehydes.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 4-Nitrobenzaldehyde Schiff Bases and Analogues (in µg/mL)

Schiff Base Derivative (Code)Escherichia coliStaphylococcus aureusCandida albicansReference
PC3 (from 4-nitrobenzaldehyde) MIC: 250, MBC: -MIC: 62.5, MBC: 250MIC: 125, MFC: -[1]
PC1 (from benzaldehyde) MIC: 62.5, MBC: 125MIC: 62.5, MBC: 125MIC: 250, MFC: -[1]
PC2 (from anisaldehyde) MIC: 250, MBC: 500MIC: 62.5, MBC: 125MIC: 62.5, MFC: -[1]
PC4 (from cinnamaldehyde) MIC: 62.5, MBC: 250MIC: -, MBC: -MIC: 62.5, MFC: -[1]

Note: '-' indicates that the data was not provided or the activity was not observed.

Table 2: Zone of Inhibition of a Schiff Base Derived from 2-aminobenzenethiol and 4-nitrobenzaldehyde (in mm)

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus 6 - 15
Escherichia coli 6 - 15
Aspergillus niger 6 - 18
Candida albicans 6 - 18

Note: The results indicate moderate activity, with metal complexes of this Schiff base showing higher activity.[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and extension of scientific findings. Below are the typical protocols employed for the synthesis of Schiff bases and the evaluation of their antimicrobial properties.

Synthesis of Schiff Bases

A common method for the synthesis of Schiff bases is through the condensation reaction of a primary amine and a carbonyl compound (aldehyde or ketone).

General Procedure:

  • An equimolar amount of the substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) is dissolved in a suitable solvent, such as ethanol.

  • An equimolar amount of the primary amine is added to the aldehyde solution.

  • A few drops of a catalyst, often a weak acid like glacial acetic acid, may be added to the reaction mixture.

  • The mixture is then refluxed for a period ranging from a few hours to several hours.

  • The progress of the reaction is monitored, often by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid precipitate (the Schiff base) is collected by filtration.

  • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to obtain the pure Schiff base.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized Schiff bases is commonly assessed using the agar well diffusion method or the disc diffusion method.

Agar Well/Disc Diffusion Method:

  • A standardized inoculum of the test microorganism is uniformly spread onto the surface of a suitable agar medium in a Petri dish.

  • For the agar well method, wells are created in the agar using a sterile cork borer. For the disc diffusion method, sterile filter paper discs are used.

  • A specific concentration of the Schiff base solution (dissolved in a suitable solvent like DMSO) is added to the wells or impregnated onto the discs.

  • A known antibiotic is used as a positive control, and the solvent alone serves as a negative control.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48-72 hours for fungi).

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well or disc where microbial growth is inhibited).

Visualizing the Experimental Workflow and Potential Mechanism

To provide a clearer understanding of the experimental process and the hypothetical mechanism of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Schiff Base Synthesis cluster_testing Antimicrobial Activity Testing Amine Primary Amine Reaction Condensation Reaction (Reflux, Catalyst) Amine->Reaction Aldehyde This compound (or analogue) Aldehyde->Reaction Purification Filtration & Recrystallization Reaction->Purification SchiffBase Pure Schiff Base Purification->SchiffBase Inoculation Microbial Culture Inoculation SchiffBase->Inoculation Test Compound Assay Agar Diffusion Assay (Well/Disc) Inoculation->Assay Incubation Incubation Assay->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement MIC_MBC Determine MIC/MBC Measurement->MIC_MBC

General workflow for synthesis and antimicrobial testing of Schiff bases.

Signaling_Pathway cluster_cell Bacterial Cell CellWall Cell Wall/ Membrane CellDeath Cell Lysis/ Death CellWall->CellDeath Enzymes Essential Enzymes (e.g., DNA gyrase, transpeptidase) Enzymes->CellDeath DNA DNA DNA->CellDeath ProteinSynth Protein Synthesis (Ribosomes) ProteinSynth->CellDeath SchiffBase Schiff Base SchiffBase->CellWall Interaction/Disruption SchiffBase->Enzymes Inhibition SchiffBase->DNA Intercalation/Binding SchiffBase->ProteinSynth Inhibition

Hypothetical signaling pathways for the antimicrobial action of Schiff bases.

References

A Comparative Analysis of Hydration Equilibria: 4-Nitrobenzaldehyde vs. 4-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic effects governing the nucleophilic addition of water to aromatic aldehydes, this guide provides a comparative analysis of the hydration equilibrium of 4-nitrobenzaldehyde and 4-aminobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed methodologies.

The reversible addition of water to a carbonyl group, forming a geminal diol, is a fundamental reaction in organic chemistry. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the carbonyl compound. This guide focuses on two para-substituted benzaldehydes, 4-nitrobenzaldehyde and 4-aminobenzaldehyde, to illustrate the profound impact of electron-withdrawing and electron-donating groups on the stability of the carbonyl form versus its hydrated counterpart.

Chemical Structures and the Hydration Equilibrium

The hydration of an aldehyde is an equilibrium process where the aldehyde (R-CHO) reacts with water to form a geminal diol (R-CH(OH)₂). The equilibrium constant for this reaction, Khyd, is a measure of the extent of hydration.

4-Nitrobenzaldehyde , with its strongly electron-withdrawing nitro group (-NO₂), and 4-Aminobenzaldehyde , with its electron-donating amino group (-NH₂), provide a classic example of how substituent effects modulate the electrophilicity of the carbonyl carbon and, consequently, the position of the hydration equilibrium.

Figure 1: General hydration equilibrium for 4-nitrobenzaldehyde and 4-aminobenzaldehyde.

Quantitative Comparison of Hydration Equilibria

The electronic nature of the para-substituent significantly influences the hydration equilibrium constant (Khyd). Electron-withdrawing groups increase Khyd by destabilizing the carbonyl group and stabilizing the gem-diol, while electron-donating groups have the opposite effect.

CompoundSubstituentElectronic EffectHydration Equilibrium Constant (Khyd)
4-Nitrobenzaldehyde -NO₂Electron-withdrawing0.15 - 0.25
Benzaldehyde -HNeutral~0.028
4-Aminobenzaldehyde -NH₂Electron-donatingNot available in literature, but expected to be significantly lower than benzaldehyde.

The electron-withdrawing nitro group in 4-nitrobenzaldehyde makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, shifting the equilibrium towards the hydrate. Conversely, the electron-donating amino group in 4-aminobenzaldehyde reduces the electrophilicity of the carbonyl carbon, making hydration less favorable.

Due to the lack of a precise experimental value for the hydration equilibrium constant of 4-aminobenzaldehyde, a definitive quantitative comparison of thermodynamic parameters is challenging. However, the principles of physical organic chemistry allow for a robust qualitative prediction. The hydration of aldehydes is generally an exothermic process. The stronger the electron-withdrawing nature of the substituent, the more exothermic the hydration reaction is expected to be. Therefore, the enthalpy of hydration (ΔHhyd) for 4-nitrobenzaldehyde is anticipated to be more negative than that for 4-aminobenzaldehyde. The entropy of hydration (ΔShyd) is typically negative for this type of reaction due to the loss of translational and rotational freedom as two molecules combine to form one.

Experimental Protocols for Determining Hydration Equilibria

The determination of hydration equilibrium constants for aldehydes can be achieved through various spectroscopic techniques, most notably UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Spectroscopy Protocol

This method relies on the difference in the UV-Vis absorbance spectra between the aldehyde (which typically has a strong π → π* transition) and its hydrate (which lacks the carbonyl chromophore).

prep Prepare stock solutions of the aldehyde in a non-aqueous solvent (e.g., acetonitrile). blank Record a blank spectrum of the aqueous buffer. prep->blank measure_abs Add a known concentration of the aldehyde to the aqueous buffer and record the UV-Vis spectrum at equilibrium. blank->measure_abs determine_eq_conc Determine the equilibrium concentration of the free aldehyde using Beer-Lambert Law. measure_abs->determine_eq_conc calc_khyd Calculate K_hyd from the equilibrium concentrations of the aldehyde, water, and the hydrate. determine_eq_conc->calc_khyd

Figure 2: Workflow for UV-Vis determination of K_hyd.

Detailed Steps:

  • Preparation of Solutions: Prepare a concentrated stock solution of the benzaldehyde derivative in a water-miscible organic solvent where hydration is negligible (e.g., acetonitrile). Prepare a series of aqueous buffers at the desired pH.

  • Spectroscopic Measurement: Record a baseline spectrum of the aqueous buffer in a quartz cuvette. Inject a small, known volume of the aldehyde stock solution into the cuvette to achieve the desired final concentration.

  • Equilibration: Allow the solution to equilibrate. The time to reach equilibrium can be determined by monitoring the absorbance at the λmax of the aldehyde until it becomes constant.

  • Data Analysis: The equilibrium concentration of the unhydrated aldehyde is determined from its absorbance at a wavelength where the hydrate does not absorb, using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) of the pure aldehyde in the aqueous medium needs to be determined separately or estimated from its value in a non-hydrating solvent.

  • Calculation of Khyd: The hydration equilibrium constant is calculated using the following equation: Khyd = [gem-diol] / ([aldehyde] * [H₂O])

NMR Spectroscopy Protocol

1H NMR spectroscopy is a powerful tool for directly observing and quantifying both the aldehyde and its hydrate in solution at equilibrium.

dissolve Dissolve a known amount of the aldehyde in a deuterated aqueous solvent (e.g., D₂O). acquire_spectrum Acquire a quantitative ¹H NMR spectrum at a constant temperature. dissolve->acquire_spectrum integrate_signals Integrate the signals corresponding to the aldehydic proton and the methine proton of the gem-diol. acquire_spectrum->integrate_signals calc_ratio Calculate the molar ratio of the hydrate to the free aldehyde from the integration values. integrate_signals->calc_ratio calc_khyd Calculate K_hyd using the molar ratio and the concentration of water. calc_ratio->calc_khyd

Safety Operating Guide

Proper Disposal of 4-Amino-3-nitrobenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Amino-3-nitrobenzaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and its associated waste streams effectively. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Hazard Profile

Hazard Summary for Structurally Similar Nitroaromatic Compounds

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.
Skin Corrosion/IrritationMay cause skin irritation.[1]
Serious Eye Damage/IrritationMay cause serious eye irritation.[1]
Aquatic ToxicityToxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol

The primary and universally recommended method for the disposal of this compound is to manage it as hazardous waste through a licensed and approved waste disposal company.[2] Do not discharge this chemical into drains or the environment.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is imperative to wear appropriate PPE to prevent exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat.

2. Waste Segregation and Collection: Proper segregation of waste is crucial to ensure safe handling and disposal.

  • Solid Waste: Collect any surplus or expired this compound powder in a designated, clearly labeled hazardous waste container. The container must be robust, chemically resistant, and have a secure lid.

  • Liquid Waste: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, filter paper, and weighing boats, must also be disposed of as hazardous waste in the solid waste container.

3. Labeling of Hazardous Waste Containers: Properly label all hazardous waste containers with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • The date of accumulation.

4. Storage of Hazardous Waste: Store hazardous waste containers in a designated, well-ventilated, and secure area. This area should be away from incompatible materials such as strong oxidizing agents. The storage area should also have secondary containment to prevent the spread of material in the event of a leak.

5. Disposal of Empty Containers: Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.

6. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste. Provide the disposal company with the Safety Data Sheet (SDS) for the compound or a similar compound if a specific one is unavailable.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Surplus chemical, contaminated items) segregate->solid_waste liquid_waste Liquid Waste (Solutions, rinsate) segregate->liquid_waste containerize Place in Labeled Hazardous Waste Container solid_waste->containerize liquid_waste->containerize store Store in Designated Secure Area containerize->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Experimental Protocols

While this document focuses on disposal, any experimental protocols involving this compound should be designed to minimize waste generation. This can be achieved by:

  • Ordering the smallest quantity of the chemical required.

  • Keeping an accurate inventory of chemicals on hand.

  • Using smaller-scale experimental setups where feasible.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

References

Essential Safety and Operational Guide for Handling 4-Amino-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Amino-3-nitrobenzaldehyde. It is intended for researchers, scientists, and drug development professionals to ensure personal safety and minimize environmental impact.

Chemical Identifier:

Compound NameCAS NumberMolecular FormulaMolecular WeightAppearance
This compound51818-99-6C₇H₆N₂O₃166.13 g/mol Yellow crystalline powder
Hazard Identification and GHS Classification

This compound is a hazardous substance requiring careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, oral (Category 4)GHS07WarningH302: Harmful if swallowed[1]
Skin corrosion/irritation (Category 2)GHS07WarningH315: Causes skin irritation[1]
Serious eye damage/eye irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation[1][2][3][4]
Skin sensitization (Category 1)GHS07WarningH317: May cause an allergic skin reaction[2][3][4]
Specific target organ toxicity, single exposureGHS07WarningH335: May cause respiratory irritation[1]
Hazardous to the aquatic environment, long-termNone-H412: Harmful to aquatic life with long lasting effects[2][3]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or safety glasses with side-shields are mandatory.[3][5] A face shield is recommended if there is a risk of splashing or dust generation.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) must be worn.[5] Gloves must be inspected before use and changed immediately if contaminated.[2]
Body Protection A fully buttoned laboratory coat or a chemical-resistant apron is required.[5] For tasks with a higher risk of contamination, disposable sleeves or a solid-front lab coat should be considered.[6]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust.[5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is necessary.[3]

Operational and Handling Protocol

A systematic workflow is essential for safety and to prevent contamination.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_1->prep_2 prep_3 Ensure Fume Hood is Operational prep_2->prep_3 handling_1 Weigh Solid Compound in Fume Hood prep_3->handling_1 Proceed to Handling handling_2 Slowly Transfer to Vessel handling_1->handling_2 handling_3 Add Solvent to Dissolve handling_2->handling_3 cleanup_1 Decontaminate Surfaces and Equipment handling_3->cleanup_1 Experiment Complete cleanup_2 Segregate and Label Contaminated Waste cleanup_1->cleanup_2 cleanup_3 Remove PPE Correctly cleanup_2->cleanup_3 cleanup_4 Wash Hands Thoroughly cleanup_3->cleanup_4

Caption: Step-by-step workflow for handling the compound.

Experimental Procedures:

  • Weighing: Always weigh the solid compound within a chemical fume hood or a balance enclosure to contain airborne particles.[6] Use anti-static weighing paper.

  • Solution Preparation: Conduct all solution preparations within a certified chemical fume hood.[6] Add the solvent to the solid compound slowly to prevent splashing.[6]

  • General Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5] Do not eat, drink, or smoke in laboratory areas.[5]

Emergency Procedures

Immediate action is vital in case of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Skin Contact Take off immediately all contaminated clothing.[2] Wash skin with plenty of soap and water.[2] If skin irritation or a rash occurs, get medical advice.[2] Wash contaminated clothing before reuse.[2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3] If not breathing, give artificial respiration.[4] Seek medical advice if you feel unwell.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a POISON CENTER or doctor if you feel unwell.[7]

Spill Response:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]

  • Contain Spill: Use dry methods to clean up solid spills. Sweep or vacuum the material, avoiding dust generation.[5] Place the spilled material into a sealed, labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and the institution's Environmental Health and Safety (EHS) office.[8]

Storage and Disposal Plan

Proper storage and disposal are critical for safety and environmental protection.

Storage:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep containers tightly closed when not in use.[5]

  • Store in the original, clearly labeled container.[3][5]

  • Keep away from incompatible materials such as strong bases, strong acids, oxidizing agents, and reducing agents.[5]

Disposal: All waste containing this compound must be treated as hazardous waste.[5]

Disposal Plan for this compound waste_gen Waste Generation (Unused Product, Contaminated PPE, Cleaning Materials) waste_seg Waste Segregation waste_gen->waste_seg waste_cont Containerization (Labeled, Sealed Container) waste_seg->waste_cont waste_store Temporary Storage (Designated Hazardous Waste Area) waste_cont->waste_store waste_disp Professional Disposal (Licensed Service) waste_store->waste_disp incin Recommended Method: Incineration waste_disp->incin

Caption: Decision tree for chemical waste disposal.

Disposal Protocols:

  • Waste Segregation: Collect all waste containing this compound in a designated and properly labeled hazardous waste container.[8]

  • Containerization: Ensure waste containers are sealed and clearly labeled with the chemical name and appropriate hazard warnings.

  • Professional Disposal: Do not allow the chemical to enter drains or the environment.[2][8] Arrange for pickup and disposal by a licensed hazardous waste disposal company.[8] Incineration in a chemical incinerator with an afterburner and scrubber is the recommended disposal method.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Amino-3-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.